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Germanium(II) selenide

Cat. No.: B079598
CAS No.: 12065-10-0
M. Wt: 151.6 g/mol
InChI Key: RXQPCQXEUZLFTE-UHFFFAOYSA-N
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Description

Significance in Advanced Materials Applications

The distinct electronic and optical properties of Germanium(II) selenide (B1212193) make it a promising material for several advanced applications. ontosight.ai Its narrow bandgap, which falls in the range of approximately 1.1 to 1.3 eV, is well-suited for absorbing a significant portion of the solar spectrum, making it a candidate for photovoltaic devices. samaterials.comrsc.org Furthermore, its thermoelectric properties are under investigation for waste heat recovery, and its ability to undergo phase transitions makes it relevant for data storage technologies.

Key application areas include:

Photovoltaics: GeSe is explored for use in thin-film solar cells due to its high absorption coefficient and the earth-abundant nature of its constituent elements. ontosight.airesearchgate.net

Thermoelectrics: The material's ability to convert thermal gradients into electrical energy is a key area of research, with predictions of high thermoelectric performance. au.dknih.gov

Phase-Change Memory: GeSe is being studied for its potential use in next-generation random-access memory (RAM) devices, leveraging its structural phase transitions. samaterials.comuark.edu

Optoelectronics: Its anisotropic optical properties are being harnessed for polarization-sensitive photodetectors and other optoelectronic components. mst.edu

Overview of Fundamental Research Directions

Current research on Germanium(II) selenide is multifaceted, focusing on understanding and manipulating its fundamental properties to enhance its performance in various applications. Key research directions include:

Anisotropic Properties: A significant portion of research is dedicated to understanding and utilizing the material's strong in-plane anisotropy. mst.edursc.org This includes studying how light and electricity interact with the material along its different crystal axes.

Electronic and Optical Properties: Researchers are actively investigating the electronic band structure of GeSe, including the nature of its bandgap (direct versus indirect), which has been a subject of some debate. rsc.orgrsc.org Understanding these properties is crucial for designing efficient optoelectronic and photovoltaic devices.

Phase Transitions: The structural phase transitions of GeSe under pressure and at high temperatures are a major focus. samaterials.com For instance, it transforms from an orthorhombic to a cubic crystal structure at approximately 650 °C. samaterials.com

Synthesis and Doping: Developing methods for synthesizing high-quality single crystals and thin films of GeSe is an ongoing effort. rsc.orgmdpi.com Additionally, the effects of doping with other elements to tune its electronic properties are being explored. rsc.org

Historical Context of this compound Studies

The study of this compound is rooted in the broader history of its constituent elements. Germanium was discovered in 1886 by Clemens Winkler, filling a predicted gap in the periodic table. americanelements.comrsc.orgamericanelements.com Selenium was identified earlier, in 1817, by Jöns Jakob Berzelius and Johann Gottlieb Gahn. americanelements.com

Early investigations into the Germanium-Selenium system focused on establishing the phase diagram, which outlines the different phases and their stability under varying conditions of temperature and composition. These foundational studies provided the essential groundwork for later research into the specific properties and potential applications of this compound. The exploration of IV-VI compounds, including GeSe, gained momentum with the rise of semiconductor physics and the quest for new materials for electronic devices. ontosight.aiacs.org

Interactive Data Tables

General Properties of this compound
PropertyValueReference
Chemical FormulaGeSe samaterials.com
CAS Number12065-10-0 samaterials.com
Molecular Weight151.6 g/mol samaterials.com
AppearanceBlack crystalline powder samaterials.com
Density5.6 g/cm³ samaterials.com
Melting Point667 °C (1232.6 °F) samaterials.com
Crystal Structure (Room Temp)Orthorhombic (distorted NaCl-type) samaterials.com
Bandgap~1.1 - 1.3 eV samaterials.comrsc.org
Research Findings in Key Application Areas
Application AreaKey Research FindingReference
PhotovoltaicsDemonstrated external quantum efficiency of up to 190% in an atomically thin CuxGeSe/SnS quantum material, exceeding the theoretical limit for silicon-based cells. rfglobalnet.com
ThermoelectricsPredicted to possess thermoelectric performance comparable to the high-performing SnSe. au.dknih.gov
Phase-Change MemoryPredicted to exhibit phase change properties just above room temperature in monolayer samples, making it suitable for next-generation RAM. uark.edu
OptoelectronicsShows strong polarization-sensitive photoresponse due to its in-plane anisotropy, enabling the design of polarization-sensitive photodetectors. mst.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeSe B079598 Germanium(II) selenide CAS No. 12065-10-0

Properties

IUPAC Name

selanylidenegermanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/GeSe/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQPCQXEUZLFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ge]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GeSe
Record name Germanium(II) selenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Germanium(II)_selenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12065-10-0
Record name Germanium selenide (GeSe)
Source CAS Common Chemistry
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Record name Germanium selenide (GeSe)
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Synthesis Methodologies and Growth Techniques

Bulk Crystal Growth Approaches

Bulk single crystals of GeSe are essential for fundamental studies of its material properties and as source material for exfoliation to obtain two-dimensional layers. The primary methods for growing bulk GeSe crystals involve melting and solidifying the constituent elements under controlled conditions.

Stoichiometric melt growth techniques are widely used for synthesizing high-purity, large-sized single crystals of GeSe. These methods involve melting a stoichiometric mixture of high-purity germanium and selenium and then slowly cooling the melt to facilitate crystallization.

One of the most common melt growth techniques is the Bridgman-Stockbarger method . In this process, a sealed quartz ampoule containing the stoichiometric amounts of germanium and selenium is slowly passed through a temperature gradient. The material melts in the hotter zone and crystallizes in the cooler zone, resulting in a single crystal ingot. This method has been a standard for producing bulk GeSe crystals. rsc.org

Another refined melt growth approach is the flux zone technique . This method is known for producing high-quality crystals with low defect concentrations. 2dsemiconductors.com Unlike the traditional Bridgman method, the flux zone technique can be performed without the use of transport agents like halides, which can introduce impurities. 2dsemiconductors.com The growth process is typically slow, often taking several months to complete, but it yields highly crystalline GeSe with excellent structural and electronic properties. 2dsemiconductors.com Crystals grown by this method can be several millimeters in size and are easily exfoliable. 2dsemiconductors.com

A comparison of the Bridgman and Flux Zone methods is presented below:

FeatureBridgman-Stockbarger MethodFlux Zone Technique
Principle Solidification of a stoichiometric melt in a temperature gradient.Slow crystallization from a solution (flux).
Growth Time Relatively faster, typically on the order of weeks. 2dsemiconductors.comSlower, can take up to three months. 2dsemiconductors.com
Crystal Quality Good crystalline quality.High crystalline quality with low defect concentration (10⁹ - 10¹⁰ cm⁻²). 2dsemiconductors.com
Purity Potential for halide contamination if transport agents are used.Halide-free, resulting in higher purity semiconductor-grade crystals. 2dsemiconductors.com

Fusion-based synthesis is a direct method that involves melting the constituent elements, germanium and selenium, in their appropriate stoichiometric ratios within a sealed container, typically a quartz ampoule. The ampoule is often evacuated to prevent oxidation and reactions with air. The mixture is heated to a temperature above the melting point of GeSe (approximately 670 °C) to ensure a homogeneous melt. Subsequently, the melt is slowly cooled to room temperature to allow for the formation of polycrystalline or, under controlled cooling, single-crystal GeSe. niscpr.res.in This method is straightforward and can be used for producing GeSe powder or ingots. google.com For large-scale synthesis, the process can be optimized by controlling the heating and cooling rates to produce several hundred grams of germanium selenide (B1212193) glass in a single reaction. google.com

Thin Film Deposition Strategies

The deposition of thin films of GeSe is critical for the fabrication of electronic and optoelectronic devices. Various deposition techniques have been developed to grow GeSe films with controlled thickness, morphology, and composition.

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality, uniform thin films of GeSe over large areas. rsc.orgrsc.org It involves the reaction of volatile precursor gases on a heated substrate surface, leading to the formation of a solid film.

A notable approach involves the use of halide-based precursors. rsc.orgescholarship.org For instance, germanium iodide (GeI₂) and selenium (Se) or hydrogen selenide (H₂Se) can be used as precursors. rsc.orgnih.gov The reaction typically occurs at atmospheric pressure and relatively low temperatures (around 400 °C). rsc.orgescholarship.org By controlling parameters such as substrate temperature, selenium partial pressure, and the type of substrate (e.g., sapphire, germanium, gallium arsenide), the stoichiometry and phase of the resulting material (GeSe or GeSe₂) can be precisely controlled. rsc.orgescholarship.org

Another CVD variant is pulsed CVD , which has been employed to deposit amorphous GeSe films. This method utilizes precursors like GeCl₂·C₄H₈O₂ and bis(trimethylsilyl)selenide ((CH₃)₃Si)₂Se. rsc.org The process can be conducted at low reactor temperatures (e.g., 70 °C) and results in conformal films with good stoichiometry, making it suitable for applications like ovonic threshold switches. rsc.org

Key CVD Parameters and their Effects:

ParameterEffect on Growth
Substrate Temperature Influences the crystallinity and phase of the deposited film. rsc.orgnih.gov
Precursor Flow Rate/Partial Pressure Controls the stoichiometry (Ge:Se ratio) and can be used to select between GeSe and GeSe₂ phases. rsc.org
Substrate Type Can affect the nucleation and orientation of the growing film. rsc.org
Reactor Pressure Affects the deposition rate and film uniformity.

Hot Wire Metalorganic Chemical Vapor Deposition (HW MOCVD) is a variation of CVD that utilizes a heated filament (hot wire) to catalytically decompose the precursor molecules at lower substrate temperatures than conventional CVD. For GeSe thin film deposition, organometallic precursors such as tetraallylgermanium and di-tert-butylselenide have been used. aip.org The growth rate in HW MOCVD is influenced by both the substrate temperature and the deposition pressure, with the rate generally decreasing as temperature increases and pressure decreases. aip.org This technique has been shown to produce conformal films suitable for applications in programmable metallization cells. aip.org

Plasma Enhanced Chemical Vapor Deposition (PECVD) employs a plasma to activate the precursor gases, allowing for film deposition at even lower temperatures than thermal CVD. wikipedia.org This is particularly advantageous for substrates that are sensitive to high temperatures. wikipedia.org Amorphous GeₓSe₁₋ₓ films have been successfully deposited using PECVD from a mixture of germane (B1219785) (GeH₄) and hydrogen selenide (H₂Se) gases. researchgate.net The chemical composition of the films can be controlled by adjusting the ratio of the precursor gases and other deposition conditions like RF power and pressure. researchgate.net Another precursor combination that has been explored is germanium tetrachloride (GeCl₄) and alkylselenides. researchgate.net PECVD is a valuable technique for producing high-quality amorphous germanium selenide films for various electronic applications. researchgate.net

Physical Vapor Deposition (PVD)

Physical Vapor Deposition encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and condensed onto a substrate to form a thin film.

Sputtering is a widely used Physical Vapor Deposition (PVD) technique for producing thin films of Germanium(II) selenide. semicore.com This method involves the bombardment of a GeSe target with energetic ions, typically from an inert gas like argon, within a vacuum chamber. semicore.comsputtertargets.net The collision dislodges atoms from the target, which then travel and deposit onto a substrate, forming a thin film. semicore.com

Magnetron sputtering is a common variation of this technique used for GeSe deposition. researchgate.net In this process, a magnetic field is used to confine the plasma close to the target, increasing the ionization efficiency and deposition rate. GeSe alloy targets are typically used as the source material. researchgate.net The properties of the deposited films can be controlled by adjusting parameters such as sputtering power, chamber pressure, and post-deposition annealing temperature. researchgate.net For instance, post-annealing in a vacuum atmosphere can be used to induce crystallization and obtain phase-pure GeSe thin films. researchgate.net Research has shown that smooth, dense, and amorphous GeSe layers can be obtained, which are suitable for applications such as resistive switching memories after appropriate doping. researchgate.net

Sputtering ParameterEffect on Film Properties
Sputtering PowerInfluences deposition rate and film density. researchgate.net
Chamber PressureAffects the energy of sputtered particles and film morphology. researchgate.net
Annealing TemperaturePromotes crystallization and phase purity. researchgate.net

Femtosecond Pulsed Laser Deposition (fs-PLD) is a powerful technique for fabricating high-quality this compound thin films. nih.gov This method involves ablating a GeSe target with ultrashort laser pulses, typically in the femtosecond (10⁻¹⁵ s) range. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, such as silicon. nih.gov A key advantage of fs-PLD is the ability to transfer the stoichiometry of the target material to the thin film with high fidelity. nih.gov

The substrate temperature during deposition plays a crucial role in determining the structural properties of the resulting GeSe film. nih.gov Studies have shown that films deposited at temperatures below 400 °C tend to be amorphous. nih.gov In contrast, deposition at temperatures of 400 °C and above can yield crystalline films with orthorhombic and tetragonal structures. nih.gov The deposition rate is also influenced by the substrate temperature, generally decreasing as the temperature increases. nih.gov This technique allows for the fabrication of uniform thin films without the need for post-annealing, offering precise control over the deposition process. nih.gov

Substrate TemperatureResulting GeSe Film Structure
< 400 °CAmorphous
≥ 400 °CCrystalline (Orthorhombic and Tetragonal)

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. gelest.com This method allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. For this compound, ALD processes have been developed using various precursor combinations.

One established method uses trichlorogermane (B72276) (HGeCl₃) and bis(trimethylsilyl)selenide ([(CH₃)₃Si]₂Se) as the germanium and selenium precursors, respectively. researchgate.net The deposition occurs through a ligand exchange reaction between the two precursors at low substrate temperatures, typically ranging from 70 to 150 °C. researchgate.net To enhance the growth rate and film quality, a discrete feeding method (DFM) can be employed, where the HGeCl₃ precursor is supplied in multiple short pulses. researchgate.net This approach improves the film density and oxidation resistance. researchgate.net

Another ALD route for GeSe thin films utilizes Ge(N(Si(CH₃)₃)₂)₂ and ((CH₃)₃Si)₂Se as precursors. nih.gov This process also operates at low temperatures (70 to 160 °C) and allows for the deposition of highly conformal films. nih.gov A unique aspect of this chemistry is the ability to modulate the Ge:Se composition by leveraging a deposition mechanism that involves germanium intermediates. nih.gov

Germanium PrecursorSelenium PrecursorDeposition TemperatureKey Features
HGeCl₃[(CH₃)₃Si]₂Se70 - 150 °CLigand exchange reaction; discrete feeding method improves film quality. researchgate.net
Ge(N(Si(CH₃)₃)₂)₂((CH₃)₃Si)₂Se70 - 160 °CEnables modulation of film composition. nih.gov

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique used to grow high-purity, single-crystal thin films (epitaxy). wikipedia.org The process takes place in an ultra-high vacuum environment, where beams of atoms or molecules are directed from effusion cells onto a heated crystalline substrate. wikipedia.orgcadence.com The slow deposition rate, typically less than 3,000 nm per hour, allows for the formation of well-ordered atomic layers. wikipedia.org

In the context of chalcogenide materials like this compound, MBE offers precise control over the film thickness, composition, and crystal structure, enabling the growth of complex heterostructures and superlattices. cornell.edu The ultra-high vacuum conditions minimize the incorporation of impurities into the growing film. wikipedia.org During the MBE process, elements such as germanium and selenium are heated in separate effusion cells until they sublime. wikipedia.org The resulting gaseous elements travel in beams and condense on the substrate, where they react to form a single-crystal GeSe film. wikipedia.org The growth process can be monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which allows for atomic-level control over the layer thickness. cadence.com This precision is critical for fabricating advanced electronic and optoelectronic devices based on GeSe. cornell.edu

Nanostructure Fabrication Methods

The fabrication of this compound nanostructures, such as nanowires, nanoribbons, and nanosheets, is essential for exploring their unique properties and potential applications in nano-scale devices. Various top-down and bottom-up approaches are employed for this purpose.

One common bottom-up method is thermal evaporation or vapor transport, which has been successfully used to synthesize single-crystal GeSe₂ nanobelts and orthorhombic GeSe₂ nanoribbons. researchgate.net This technique typically involves the evaporation of a source material (e.g., GeSe flakes) at a high temperature and the subsequent condensation and growth of nanostructures on a substrate in a cooler region of the furnace. researchgate.net The morphology and crystal structure of the resulting nanostructures can be controlled by parameters such as temperature, pressure, and the use of catalysts. researchgate.net

Another significant fabrication method is liquid-phase exfoliation (LPE). nih.govresearchgate.net This top-down approach starts with bulk GeSe crystals, which are then exfoliated into thin layers in a suitable solvent. nih.govresearchgate.net The process often involves sonication to overcome the van der Waals forces between the layers, followed by centrifugation to separate nanosheets of different thicknesses. researchgate.netacs.org Solvents like isopropanol (B130326) have been effectively used for the LPE of GeSe. nih.gov This method is scalable and provides a means to produce dispersions of GeSe nanoflakes and nanosheets. nih.govresearchgate.net

Fabrication MethodResulting NanostructureKey Process Details
Vapor Transport/Thermal EvaporationNanobelts, NanoribbonsEvaporation of source material at high temperature with subsequent condensation. researchgate.net
Liquid-Phase Exfoliation (LPE)Nanosheets, NanoflakesSonication of bulk crystals in a solvent followed by centrifugation. nih.govresearchgate.net

Synthesis of Mesostructured and Framework this compound Materials

The synthesis of mesostructured and framework materials of this compound represents a significant advancement in the design of materials with controlled porosity and high surface area. These materials are typically synthesized using a templating approach, where a surfactant or other structure-directing agent is used to organize the inorganic precursors into a specific architecture.

A prominent method for creating mesostructured metal germanium selenides involves the use of quaternary ammonium (B1175870) salt surfactants as templates. bohrium.com In this approach, pre-formed adamantane-like [Ge4Se10]4− clusters are polymerized with divalent metal ions in the presence of the surfactant. The surfactant molecules self-assemble into micelles, around which the inorganic framework of metal-linked [Ge4Se10]4− units is formed. This results in a three-dimensional, disordered framework with wormhole-like pores. The size of the pores can be tuned by varying the chain length of the surfactant molecules. bohrium.com After synthesis, a significant portion of the surfactant template can be removed through thermal treatment without collapsing the mesostructured framework. bohrium.com

SurfactantMetal IonsResulting StructurePore Size Range
C12H25NMe3BrZn2+, Cd2+, Hg2+, Ni2+, Co2+Mesostructured metal-germanium selenide20–30 Å
C14H29NMe3BrZn2+, Cd2+, Hg2+, Ni2+, Co2+Mesostructured metal-germanium selenide20–30 Å
C16H33NMe3BrZn2+, Cd2+, Hg2+, Ni2+, Co2+Mesostructured metal-germanium selenide20–30 Å
C18H37NMe3BrZn2+, Cd2+, Hg2+, Ni2+, Co2+Mesostructured metal-germanium selenide20–30 Å

This surfactant-templated synthesis provides a versatile route to novel mesoporous chalcogenide materials with potential applications in catalysis, sensing, and host-guest chemistry.

Structural Investigations and Polymorphism Research

Crystalline Structures and Anisotropy

The arrangement of atoms within Germanium(II) selenide (B1212193) gives rise to its distinct properties. Research has focused on understanding its crystalline phases, the nature of the interactions between its atomic layers, and the specific morphology of these layers.

At ambient conditions, Germanium(II) selenide typically crystallizes in an orthorhombic phase, which is a key characteristic shared with other Group IV monochalcogenides. arxiv.orgrsc.org This structure is defined by the Pnma space group. nih.govresearchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined through experimental measurements and theoretical calculations.

Experimental studies have reported the lattice constants for the orthorhombic phase of GeSe as a = 0.444 nm, b = 0.386 nm, and c = 1.081 nm. rsc.org In this configuration, the 'a' and 'b' parameters represent the in-plane dimensions of the unit cell, while 'c' is the lattice parameter perpendicular to the layered plane. rsc.org Density Functional Theory (DFT) calculations have yielded values in close agreement, with a = 0.442 nm, b = 0.389 nm, and c = 1.092 nm. rsc.org These values are crucial for understanding the material's anisotropic nature.

Lattice Parameters of Orthorhombic this compound
Methoda (nm)b (nm)c (nm)
Experimental0.4440.3861.081
DFT Calculation0.4420.3891.092

This compound is a layered material, where individual atomic sheets are held together by weak van der Waals forces. aip.orgresearchgate.net This layered structure is a defining feature of many two-dimensional (2D) materials and their bulk counterparts. aip.org The interactions within the layers are strong covalent bonds, while the forces between the layers are significantly weaker, allowing for the possibility of exfoliation into thin 2D layers. hqgraphene.com

The analysis of chemical bonding using the Quantum Theory of Atoms in Molecules confirms that GeSe is an ionic compound with van der Waals interactions between the layers. researchgate.net This weak interlayer bonding is responsible for the material's ability to be cleaved easily along specific crystallographic planes. au.dk The presence of these van der Waals gaps allows for the potential intercalation of other atomic or molecular species, which can modify the material's properties. mdpi.com

The individual layers of this compound are not flat but exhibit a characteristic puckered or wrinkled morphology. researchgate.net This puckered structure is similar to that of black phosphorus, another well-known 2D material. researchgate.net The puckering arises from the specific bonding arrangement of the germanium and selenium atoms within the layer. In the Pnma phase, each germanium atom is bonded to three nearest-neighbor selenium atoms. nih.gov This coordination results in the distinctive wrinkled sheets that stack to form the bulk crystal. acs.org The anisotropic nature of the atomic structure within a single layer is a direct consequence of this puckered morphology. rsc.org

Polymorphic Forms and Phase Transitions

Polymorphism refers to the ability of a material to exist in more than one crystalline form. This compound is notable for the existence of several stable polymorphs, even under normal temperature and pressure. arxiv.org Research in this area explores the different single-layer forms and the transformations between phases induced by external stimuli like pressure.

Theoretical studies have predicted the existence of at least five distinct polymorphs of monolayer this compound, designated as α, β, γ, δ, and ε-GeSe. researchgate.net Among these, the α-GeSe form is the most common and shares a similar crystal structure with other sulfur- and selenium-based monochalcogenides. arxiv.org It is a p-type semiconductor with a bandgap suitable for photoelectronic applications. arxiv.org

In contrast, γ-GeSe is an emerging polymorph with significant differences in both chemical bonding and electrical properties. arxiv.org Research has demonstrated a crystalline-to-crystalline phase transition from the highly conductive γ-GeSe to the semiconducting α-GeSe. arxiv.orgacs.org This transition can be induced by thermal annealing or laser irradiation. arxiv.org The γ-GeSe phase has been successfully synthesized via chemical vapor deposition. researchgate.net While theoretical work has explored the properties of β, δ, and ε forms, experimental realization and detailed characterization of these polymorphs are still areas of active research. researchgate.netnih.gov

The application of high pressure can induce structural phase transitions in this compound, transforming it from one crystalline structure to another. Experimental and theoretical studies have revealed a complex series of pressure-induced phase transformations.

One such transition is from the orthorhombic Pnma phase to another orthorhombic structure with the Cmcm space group. nih.gov This is a continuous, second-order phase transition that occurs over a pressure range of 25–35 GPa and is completed near 40 GPa. nih.gov Further research using density functional theory (DFT) has explored the transition from a rhombohedral phase to a face-centered cubic (FCC) phase at a pressure of 7.3 GPa. aip.org The stability of these phases at different pressures has been confirmed by calculating their phonon dispersion curves. aip.org These pressure-induced transformations are of fundamental interest as they can significantly alter the electronic and thermal properties of the material. aip.org

Pressure-Induced Phase Transitions in this compound
Initial Phase (Space Group)Final Phase (Space Group)Transition Pressure (GPa)Transition Type
Orthorhombic (Pnma)Orthorhombic (Cmcm)25–40Second-Order
RhombohedralFace-Centered Cubic (FCC)7.3First-Order

Temperature-Induced Polymorphism Research

Temperature is another critical parameter that can induce polymorphic transitions in this compound. Heating the material provides the thermal energy necessary to overcome energy barriers, allowing atoms to rearrange into different stable or metastable crystal structures.

One of the most well-documented transitions is the transformation of the common α-GeSe polymorph, which has an orthorhombic crystal structure, into a cubic NaCl-type structure at approximately 650 °C. wikipedia.orgsamaterials.com this compound also features other polymorphous modifications, including a low-temperature α-phase and a high-temperature β-phase. researchgate.net

Recent research has focused on the crystalline-to-crystalline phase transition between different polymorphs. arxiv.orgacs.orgresearchgate.net Specifically, the transformation of the highly conductive, hexagonal γ-GeSe phase into the semiconducting, orthorhombic α-GeSe phase has been demonstrated through global annealing at moderate temperatures or localized laser-induced heating. arxiv.orgacs.orgresearchgate.netsynthical.com This transition is significant because it occurs while preserving a well-aligned crystal orientation. arxiv.orgnih.gov The mechanism proposed for this transformation involves the clustering of Germanium vacancies that are naturally present in the γ-GeSe phase at elevated temperatures. This clustering leads to the formation of the more stable α-GeSe phase, accompanied by the segregation of a minor Germanium(IV) selenide (GeSe₂) phase. arxiv.orgacs.orgresearchgate.netnih.gov

Temperature-dependent Raman spectroscopy studies have also been employed to understand the phonon behavior in GeSe thin films. pw.edu.pl These studies, conducted in a temperature range of 70–350 K, show a nonlinear behavior of the Raman mode positions and widths, which is attributed to anharmonic phonon-phonon interactions. pw.edu.pl

Table 2: Temperature-Induced Phase Transitions in GeSe

Initial Phase Final Phase Transition Temperature Method
α-GeSe (Orthorhombic) Cubic (NaCl-type) ~650 °C Heating

Engineering of Metastable Phases for Enhanced Performance

The ability to switch between different crystalline polymorphs of this compound opens up possibilities for engineering metastable phases with tailored properties for specific applications, such as phase-change memory. arxiv.orgacs.orgresearchgate.net A metastable phase is a phase that is not in its lowest energy state but is kinetically trapped in a higher energy state.

The transition between the conductive γ-GeSe and the semiconducting α-GeSe is a prime example of this engineering potential. arxiv.orgnih.gov A remarkable high electrical resistance contrast of approximately 10⁷ has been observed between these two phases. arxiv.orgacs.orgresearchgate.netnih.gov This significant change in electrical properties, achieved without transitioning through an amorphous intermediate, is highly advantageous for electronic devices. arxiv.org By controlling the phase transition through methods like localized laser heating, it is possible to create patterns of different phases on a single material, enabling the development of novel electronic and optoelectronic devices. arxiv.org The underlying mechanism, which involves the clustering of Germanium vacancies and the segregation of GeSe₂, provides a pathway to control and stabilize these distinct crystalline states. arxiv.orgacs.orgresearchgate.net

Amorphous and Crystalline States in this compound Systems

This compound can exist in both amorphous and crystalline states, and the transition between these states is fundamental to its application in technologies like optical data storage and phase-change memory.

The crystalline state is characterized by a long-range, ordered arrangement of atoms in a crystal lattice. This compound has several known crystalline polymorphs, including the orthorhombic α-GeSe, the hexagonal γ-GeSe, and the high-temperature cubic phase. wikipedia.orgarxiv.org The α-GeSe phase is the most common and shares a similar puckered orthorhombic structure with other Group IV monochalcogenides. arxiv.org

In contrast, the amorphous state lacks this long-range order. Amorphous this compound can be fabricated by depositing thin films at substrate temperatures below 400 °C. nih.gov These amorphous films can be crystallized by heating them to 400 °C or above, where they exhibit peaks corresponding to orthorhombic and tetragonal structures. nih.gov This transition from an amorphous to a crystalline state is a key principle behind phase-change memory technology.

The interplay between different crystalline phases and the potential for amorphous phase formation is complex. For example, the temperature-induced transition from γ-GeSe to α-GeSe involves the segregation of a minor crystalline GeSe₂ phase, highlighting that transitions can occur between multiple crystalline states. arxiv.orgnih.gov Understanding and controlling the transitions between amorphous and various crystalline states are crucial for harnessing the full potential of this compound in advanced material applications.

Electronic Structure and Band Theory Research

Band Gap Engineering and Characterization

The ability to tune the band gap of GeSe is essential for its application in various technologies. Research has focused on understanding its intrinsic band gap nature and how it can be modified, particularly through dimensionality.

A significant point of discussion in the study of GeSe is whether its fundamental band gap is direct or indirect. An indirect band gap means the valence band maximum (VBM) and conduction band minimum (CBM) occur at different momentum vectors (k-vectors) in the Brillouin zone, requiring phonon assistance for electron excitation and recombination. A direct band gap, where the VBM and CBM align at the same k-vector, allows for more efficient light absorption and emission.

Many theoretical studies based on DFT with GGA functionals predict bulk GeSe to be an indirect band gap semiconductor. aps.org Experimental measurements using angle-resolved photoemission spectroscopy (ARPES) have also substantiated the indirect nature of the gap in bulk crystals, locating the valence band maximum nearly midway along the Γ–Z direction of the Brillouin zone. researchgate.netresearchgate.net

However, optical absorption experiments often show properties characteristic of a direct gap material. hqgraphene.com This discrepancy is explained by the fact that the lowest direct transition occurs at an energy very close to the fundamental indirect gap. hqgraphene.com Because the direct transition is much stronger (i.e., has a higher oscillator strength), it dominates the optical absorption spectrum, making the weaker indirect absorption edge difficult to discern experimentally. hqgraphene.com As noted previously, higher-level theoretical calculations, such as QSGW, predict that the fundamental gap is indeed direct, aligning theory more closely with optical experiments. acs.org

The electronic properties of GeSe are highly sensitive to its dimensionality. As the material is thinned from a bulk crystal to a two-dimensional (2D) monolayer or a one-dimensional (1D) nanostructure, its band structure undergoes significant changes.

Theoretical studies consistently show that the band gap of GeSe increases as the dimensionality is reduced from bulk to a 2D monolayer. acs.orgnrel.gov This quantum confinement effect is a common feature in semiconductor nanomaterials. More importantly, this reduction in dimensionality often induces a transition from an indirect to a direct band gap. acs.orgnrel.gov For instance, while bulk GeSe is often considered an indirect semiconductor with a gap around 1.1-1.2 eV, monolayer GeSe is predicted to be a direct gap semiconductor with a significantly larger band gap, with some calculations placing it around 1.7 eV to 1.81 eV. aps.orgnrel.gov This transition makes monolayer GeSe particularly attractive for applications in optoelectronics and photovoltaics where a direct band gap is highly desirable.

Influence of Dimensionality on GeSe Band Gap
DimensionalityBand Gap TypeCalculated/Observed Band Gap (eV)Reference
Bulk (3D)Indirect~1.1
Bulk (3D)Indirect1.08 aps.org
Bulk (3D)Direct1.30 (Room Temp) acs.org
Monolayer (2D)Direct~1.7 aps.org
Monolayer (2D)Direct1.81 nrel.gov

Density of States Analysis

The density of states (DOS) in Germanium(II) selenide (B1212193) (GeSe) provides critical insights into the distribution of its electronic states as a function of energy. Analysis of the DOS reveals the contributions of the constituent atomic orbitals to the electronic bands, which is essential for understanding the material's electronic and optical properties.

Theoretical calculations, often employing methods like the Local Density Approximation (LDA), are used to determine the partial density of states (PDOS). These studies show that the valence band of GeSe is primarily composed of hybridized Ge 4p and Se 4p orbitals. Specifically, the upper region of the valence band is dominated by Se 4p states, with a smaller contribution from Ge 4p states. The lower part of the valence band, at higher binding energies, shows a more significant contribution from Ge 4s and Se 4s orbitals.

The conduction band, on the other hand, is largely formed by the antibonding states of Ge 4p and Se 4p orbitals. The nature and distribution of these states determine the electron mobility and the optical absorption characteristics of the material. Experimental techniques such as X-ray photoelectron spectroscopy (XPS) and angle-resolved photoemission spectroscopy (ARPES) have been used to probe the valence band structure and have shown good agreement with theoretical DOS calculations. researchgate.net These experimental studies confirm the significant contribution of both Ge and Se p-orbitals to the states near the Fermi level. researchgate.net

The DOS is also sensitive to the dimensionality of the GeSe structure. In monolayer and few-layer GeSe, quantum confinement effects lead to modifications in the DOS compared to the bulk material. These changes are directly reflected in the layer-dependent electronic and optical properties.

Table 1: Key Features of the Density of States in Germanium(II) Selenide

FeatureDescription
Valence Band Maximum (VBM) Primarily composed of hybridized Se 4p and Ge 4p orbitals.
Conduction Band Minimum (CBM) Dominated by antibonding Ge 4p and Se 4p states.
Orbital Contributions Significant hybridization between Ge and Se p-orbitals is a defining characteristic of the electronic structure near the band gap.
Dimensionality Effects The DOS is modified in 2D systems due to quantum confinement, influencing the band gap and carrier effective masses.

Charge Transfer Mechanisms in this compound Systems

Charge transfer phenomena in this compound systems are crucial for their application in optoelectronic devices, such as solar cells and photodetectors. The efficiency of these devices often depends on the effective separation and transport of photogenerated electron-hole pairs.

In heterostructures involving GeSe, the band alignment at the interface governs the charge transfer dynamics. For instance, in a type-II heterojunction, the staggered band alignment facilitates the spatial separation of electrons and holes, with one carrier type accumulating in the GeSe layer and the other in the adjacent material. This separation can reduce recombination rates and enhance the efficiency of charge collection. Research on analogous systems, such as GeS-GeSₓ core-shell structures, has provided evidence for interfacial charge transfer due to a type-II heterojunction between the crystalline core and an amorphous shell. nih.gov This suggests that similar mechanisms are likely at play in GeSe-based heterostructures.

The charge transfer process can be influenced by several factors, including the presence of defects, strain, and external electric fields. Defects can act as trapping centers, impeding charge transport, or as mediators for charge transfer, depending on their energy levels and spatial location. Strain engineering can modify the band structure and, consequently, the driving force for charge transfer.

Theoretical studies employing time-dependent density functional theory (TDDFT) can provide a detailed picture of the charge transfer dynamics at the atomic scale, revealing the timescales and pathways of electron and hole transfer across interfaces. While direct experimental studies on charge transfer mechanisms specifically in GeSe systems are still emerging, the principles derived from other van der Waals heterostructures are highly relevant.

Topological Electronic Properties Research

The investigation of topological states of matter has become a frontier in condensed matter physics, with materials exhibiting non-trivial band topology holding promise for applications in spintronics and quantum computing. As of the current understanding, there is limited direct experimental or theoretical evidence to classify this compound as a topological insulator or a topological semimetal in its pristine, bulk form.

However, the broader family of Germanium-based materials has shown potential for hosting topological phases. For example, germanene, the germanium analogue of graphene, is predicted to be a quantum spin Hall insulator. utoday.nl Furthermore, heterostructures incorporating germanium with known topological insulators, such as Bi₂Te₃, have been explored to induce topological proximity effects. springerprofessional.de

The possibility of inducing topological states in GeSe through various means remains an active area of theoretical exploration. Strategies that could potentially be employed to engineer topological phases in GeSe include:

Strain Engineering : Applying tensile or compressive strain can modify the orbital overlap and band inversion, which are key ingredients for topological states.

Chemical Doping : Introducing heavy elements with strong spin-orbit coupling could enhance the likelihood of inducing a non-trivial band topology.

Heterostructuring : Proximity to a topological insulator could induce topological surface states in GeSe.

Dimensionality Control : The electronic properties of 2D materials can be significantly different from their bulk counterparts, opening up possibilities for topological phases in monolayer or few-layer GeSe.

Computational screenings of 2D materials for topological properties are ongoing, and it is possible that specific polymorphs or modified forms of GeSe could be identified as topological candidates in the future. aps.org

Excitonic Phenomena Studies

Excitons, which are bound states of an electron and a hole, play a dominant role in the optical properties of this compound, particularly in its low-dimensional forms. The reduced dielectric screening in 2D materials leads to strong Coulomb interactions and, consequently, large exciton (B1674681) binding energies.

In monolayer GeSe, the exciton binding energy is predicted to be significant, on the order of several hundred meV. aps.org This is in stark contrast to bulk GeSe, where the exciton binding energy is much smaller (less than 0.01 eV) due to the stronger screening. aps.org The strong excitonic effects in monolayer GeSe lead to the formation of stable excitons even at room temperature, which has important implications for optoelectronic applications.

The anisotropic crystal structure of GeSe results in anisotropic excitonic properties. The exciton wave function can be elongated along one crystallographic direction, leading to polarized light absorption and emission. This anisotropy can be tuned by applying strain, which modifies the electronic band structure and the effective masses of the charge carriers.

Defects, such as vacancies and interstitials, can have a profound impact on the excitonic properties of this compound. In monolayer GeSe, a selenium vacancy in a -2 charge state has been shown to create mid-gap "trap states" that strongly localize both the electron and the hole. aps.org This localization leads to the formation of a defect-bound exciton.

The wave function of this localized exciton is significantly modified compared to the Wannier-Mott exciton found in the pristine material. The Bohr radius of the defect-bound exciton is predicted to be reduced by a factor of four. aps.orgarxiv.org Furthermore, the defect breaks the local symmetry, resulting in an out-of-plane dipole moment for the exciton. aps.org These defect-localized excitons can give rise to sharp, low-energy optical absorption peaks below the optical gap of the pristine material. aps.org The presence of such defects can therefore significantly alter the optical and transport properties of GeSe, with potential applications in single-photon emitters and quantum information processing.

The exciton wave function in this compound is not static and can be modified by various external stimuli, providing a means to tune the material's optical and electronic properties.

Strain : Applying mechanical strain to GeSe can alter the lattice parameters and, consequently, the electronic band structure. This, in turn, affects the effective masses of the electrons and holes, as well as the dielectric environment. As a result, the exciton binding energy and the spatial extent of the exciton wave function can be modified. For instance, in the related material Germanium(II) sulfide (B99878) (GeS), compressive strain has been shown to make the electronic wave functions more isotropic. aps.org

Electric Field : An external electric field can polarize the exciton, pulling the electron and hole in opposite directions. This Stark effect leads to a red-shift of the exciton transition energy and a modification of the exciton wave function. At high electric fields, the exciton can be dissociated into free carriers.

Phonon Coupling : The interaction between excitons and lattice vibrations (phonons) can also influence the exciton wave function. This exciton-phonon coupling can lead to a renormalization of the exciton energy and a finite lifetime for the excitonic state. In monolayer GeSe, the coupling of excitons to both acoustic and optical phonons has been investigated, revealing a renormalization of the optical gap. researchgate.net

Magnetic Field : In the presence of a strong magnetic field, the energy levels of the electrons and holes become quantized into Landau levels. This quantization can significantly alter the exciton wave function and lead to the formation of magneto-excitons with discrete energy levels. aps.org

These modifications of the exciton wave function are crucial for understanding and controlling the light-matter interactions in this compound and for designing novel optoelectronic devices with tunable properties.

Flat Bands and Correlated Electron Systems

The emergence of flat bands in the electronic structure of materials is of great interest because it can lead to strongly correlated electronic states, such as unconventional superconductivity, magnetism, and charge density waves. In a flat band, the kinetic energy of the electrons is quenched, and electron-electron interactions become dominant.

Recent theoretical studies have shown that it is possible to engineer flat bands in this compound through the formation of moiré superlattices. Specifically, by stacking two monolayer sheets of GeSe with a small relative twist angle, one-dimensional flat bands have been predicted to emerge at the edges of the conduction and valence bands. nih.govarxiv.org This is in contrast to many other twisted bilayer systems where two-dimensional flat bands are typically observed.

The emergence of these one-dimensional flat bands in twisted bilayer GeSe suggests that this system could serve as a platform for studying the physics of strongly correlated electrons in one dimension. nih.gov The electronic properties of such a system are expected to be highly tunable by varying the twist angle, which controls the degree of electronic localization and the strength of the correlations.

While experimental realization of these flat bands in twisted bilayer GeSe is yet to be reported, the theoretical predictions open up exciting possibilities for exploring novel electronic phases in this material. The study of correlated electron phenomena in GeSe is still in its early stages, but the potential to engineer flat bands makes it a promising candidate for future research in this area.

One-Dimensional Correlated States in Twisted Bilayers

A significant finding in the study of this compound is the emergence of one-dimensional (1D) correlated states when two layers are stacked and twisted. arxiv.org Unlike the two-dimensional flat bands that typically arise in twisted materials like bilayer graphene, the moiré interference pattern created by twisting two sheets of GeSe generates parallel "quantum wires" or channels. innovations-report.com This effectively reduces the dimensionality of the system from two dimensions to one. arxiv.org

This dimensional crossover is a consequence of GeSe's rectangular lattice structure. arxiv.org The moiré pattern creates a highly anisotropic confinement, leading to the formation of 1D flat bands. aps.org The emergence of these flat bands means that the kinetic energy of electrons is suppressed, causing electron-electron interactions to become dominant. arxiv.org This provides an exceptional platform for studying the complex physics of strongly correlated 1D systems. arxiv.org

By combining large-scale ab initio simulations with density matrix renormalization group (DMRG) calculations, researchers have been able to map out the phase diagram of twisted bilayer GeSe. arxiv.org These theoretical studies predict the realization of several exotic phases of matter, including:

Correlated Mott Insulators : A state where electrons are localized due to strong Coulomb repulsion, preventing the flow of current. arxiv.org

Luttinger Liquids : A characteristic phase of interacting electrons in one dimension, where the elementary excitations are collective modes of charge and spin, rather than individual particles. arxiv.org

The ability to control the crossover from a 2D to a 1D system by simply varying the twist angle makes twisted bilayer GeSe a highly versatile and experimentally accessible platform for fundamental research into low-dimensional physics. arxiv.org

Realization of Ionic Hubbard Model

Twisted bilayer this compound has recently been identified as a platform for simulating and studying the Hubbard model, a cornerstone of condensed matter physics that describes strongly correlated electrons in a lattice. arxiv.orgarxiv.org The Hubbard model is critical for understanding phenomena such as the transition between a metallic state and an insulating state driven by electron interactions (the Mott transition). arxiv.org Recent theoretical work has shown that by twisting two layers of GeSe by 90 degrees, it is possible to construct a moiré square lattice system whose low-energy flat bands can be described by a square lattice Hubbard model. arxiv.orgarxiv.org

The Ionic Hubbard Model is an important extension of the standard Hubbard model. It includes an additional parameter, a staggered ionic potential, which represents a repeating energy difference between adjacent lattice sites. arxiv.org This model is particularly relevant for compounds like this compound, where the difference in electronegativity between Germanium (Ge) and Selenium (Se) atoms creates a polar covalent bond and an inherent energy difference between the Ge and Se sites.

The ionic Hubbard model describes the competition between several key energy scales:

The electron hopping amplitude between adjacent sites.

The on-site Coulomb repulsion (the energy cost for two electrons to occupy the same site).

The staggered ionic potential (the energy difference between adjacent sites).

This competition gives rise to a rich phase diagram. In the context of a material like GeSe, the model predicts a quantum phase transition between a band insulator and a Mott insulator . aps.orgaps.org In the band insulator phase, the energy gap is dominated by the staggered potential between Ge and Se sites. In the Mott insulator phase, the gap is dominated by the strong electron-electron repulsion. arxiv.org The realization of the Hubbard model in twisted GeSe therefore provides a promising avenue to explore the physics of the ionic Hubbard model and the transition between these distinct insulating states in a highly controllable experimental setting. arxiv.orgarxiv.org

Research Findings on Twisted Bilayer this compound

PropertyFindingSignificance
Dimensionality Moiré pattern induces a crossover from 2D to a series of parallel 1D systems ("quantum wires"). arxiv.orginnovations-report.comProvides a unique platform to study strongly correlated 1D physics, which is inaccessible in many other twisted materials. arxiv.org
Electronic Bands Formation of highly anisotropic, one-dimensional flat bands. aps.orgSuppresses electron kinetic energy, making electron-electron interactions the dominant force and leading to correlated states. arxiv.org
Predicted Phases Correlated Mott Insulators, Luttinger Liquids. arxiv.orgAllows for the exploration of exotic quantum phases of matter in a tunable system. arxiv.org
Theoretical Model Can realize a square lattice Hubbard model at a 90° twist angle. arxiv.orgarxiv.orgEstablishes twisted GeSe as a platform for simulating and studying the Hubbard model and its variants, like the ionic Hubbard model. arxiv.org

Phonon Dynamics and Lattice Vibrations

Phonon Dispersion and Dynamic Stability Investigations

Germanium selenide (B1212193) can exist in several two-dimensional (2D) polymorphs, each with unique structural and electronic characteristics. Investigations into the phonon band dispersions of these polymorphs are essential for determining their dynamic stability. First-principles calculations have shown that five free-standing polymorphs of GeSe (α, β, γ, δ, and ε-GeSe) are stable semiconductors. researchgate.net The absence of imaginary frequencies in the phonon vibrational band structure for a material like 2D-MoSe2(p-6m2) indicates its phonon stability. arxiv.org Conversely, the presence of imaginary frequencies, as seen in materials like 2D-NbS2(p-3m1), suggests dynamic instability. arxiv.org For GeSe, at room temperature, it typically presents an orthorhombic crystal structure (space group Pnma 62), which is dynamically stable. researchgate.net The phonon dispersion curves for stable GeSe structures provide insight into the vibrational modes and their energies, which are fundamental to understanding the material's thermal and electronic transport properties.

Anharmonic Phonon-Phonon Interactions Research

Anharmonic phonon-phonon interactions are significant in GeSe and are a key factor influencing its thermal properties. These interactions deviate from the ideal harmonic oscillator model and are responsible for phenomena such as thermal expansion and finite phonon lifetimes. aps.org In GeSe, anharmonicity is a primary contributor to its ultralow thermal conductivity. aps.org

Studies using temperature-dependent Raman spectroscopy on GeSe thin films have revealed a nonlinear temperature dependence of the positions and widths of the Raman modes. pw.edu.pl This nonlinearity is attributed to anharmonic phonon-phonon interactions. pw.edu.pl Specifically, the observed changes in the Raman spectra are primarily due to these anharmonic effects rather than thermal expansion, as the thermal expansion coefficient for GeSe is relatively low. pw.edu.pl The anharmonicity causes phonons to have a finite lifetime and influences the material's thermodynamic quantities. aps.org

Optical Phonon Decay Mechanisms

The anharmonicity in Germanium(II) selenide leads to the decay of optical phonons into acoustic phonons. This decay is a crucial mechanism influencing the lifetime of optical phonons and the thermal conductivity of the material. Temperature-dependent Raman spectroscopy studies have elucidated these decay processes in GeSe thin films. pw.edu.pl

The nonlinear behavior of the Raman mode positions and widths with changing temperature is explained by the decay of an optical phonon into two or three acoustic phonons (three-phonon and four-phonon processes). pw.edu.plresearchgate.net For instance, the broadening of the Ag(1) mode with increasing temperature is a result of an optical phonon decaying into two acoustic phonons. For the B3g and another Ag mode, the decay channel involves both two and three acoustic phonons. pw.edu.pl The probability of a four-phonon process is significantly lower than that of a three-phonon process. pw.edu.pl

The following table summarizes the first-order temperature coefficients for different Raman modes in GeSe thin films, which are influenced by these decay mechanisms. pw.edu.pl

Raman ModeFirst-Order Temperature Coefficient (χ) (cm⁻¹ K⁻¹)
B3g-0.0277
Ag(1)-0.0197
Ag(2)-0.031

This data is based on measurements at temperatures above 200 K where the relationship becomes more linear. pw.edu.pl

Exciton-Phonon Coupling Studies

Exciton-phonon interactions, which describe the coupling between electronic excitations (excitons) and lattice vibrations (phonons), are critical in determining the optoelectronic properties of this compound. First-principles investigations combining the Bethe-Salpeter approach and the special displacement method have been employed to study these interactions in monolayer GeSe. nih.govacs.org

These studies have shown a significant renormalization of the optical gap of 0.1 eV at room temperature. nih.govresearchgate.net This renormalization is a direct consequence of the coupling of excitons with both acoustic and optical phonons. nih.govacs.org The strongest coupling is observed with optical phonons at approximately 100 cm⁻¹. nih.govresearchgate.net The exciton-phonon interaction in monolayer GeSe is found to be similar to that in bulk GeSe. nih.govresearchgate.net The presence of defects, such as a single selenium vacancy, can significantly modify the excitonic properties, leading to highly localized exciton (B1674681) wave functions around the defect. aps.org

Lattice Thermal Transport Properties

The lattice thermal transport properties of this compound are of significant interest, particularly its characteristically low lattice thermal conductivity, which makes it a promising material for thermoelectric applications.

Theoretical studies based on first-principles calculations have consistently predicted an ultralow lattice thermal conductivity for various forms of GeSe. For a GeSe monolayer, the calculated lattice thermal conductivity at 300 K is 2.63 W m⁻¹ K⁻¹. aps.org This ultralow value is attributed to several factors, including strong phonon anharmonicity, low-lying optical modes, and strong coupling between optical and acoustic phonons. aps.org

A comparative study of different GeSe polymorphs has also been conducted. The γ-GeSe monolayer exhibits a relatively low lattice thermal conductivity of 5.50 W/mK. arxiv.org The representative mean free path for phonons in γ-GeSe is the shortest among the α, β, and γ polymorphs, indicating that its thermal conductivity is less dependent on sample size. arxiv.org The strong anharmonic effects in GeSe are similar to those observed in SnSe, another material known for its ultralow thermal conductivity. aps.org

The ultralow lattice thermal conductivity in this compound is a direct result of efficient phonon scattering mechanisms. The primary mechanism is the anharmonic phonon-phonon scattering, also known as Umklapp scattering, which is particularly strong in GeSe due to its large Grüneisen parameters. aps.org

In addition to phonon-phonon interactions, the scattering of charge carriers (holes, in the case of p-type GeSe) by phonons is a crucial factor influencing both thermal and electrical transport. The interaction between holes and the lattice vibrations (hole-phonon scattering) affects carrier mobility. aps.org While specific detailed studies on hole-phonon and hole-impurity scattering in GeSe are not as prevalent as in materials like Germanium, the principles are transferable. In Germanium, the scattering of holes by both acoustical and optical phonon modes has been extensively calculated. aps.org Similarly, impurity atoms can act as point defects, leading to phonon scattering (hole-impurity scattering), which can further reduce the lattice thermal conductivity. semanticscholar.org The combination of scattering from nanograins and point defects has been shown to be effective in reducing thermal conductivity in silicon-germanium alloys. semanticscholar.org

Phonon Wave Effects

The behavior of phonon waves in this compound (GeSe) is fundamentally governed by anharmonic phonon-phonon interactions and the specific characteristics of its different structural phases, or polymorphs (α, β, and γ). These interactions dictate the phonon lifetime and the material's lattice thermal conductivity (κl). acs.org

The polymorph with the strongest anharmonicity is reported to be β-GeSe, which consequently exhibits the lowest thermal conductivity. acs.org The γ-GeSe phase is notable for having the shortest lifetime of acoustic modes, a result of strong overlap with low-energy optical modes. acs.org This strong anharmonicity across all phases is also indicated by negative Grüneisen parameters (ζ) in the low-frequency range. acs.org

First-principles studies have quantified these differences, revealing that acoustic phonons are the dominant contributors to thermal conductivity in all phases, though their contribution varies: ~80% in α-GeSe, ~70% in γ-GeSe, and ~60% in β-GeSe. acs.org The remaining heat is carried by optical phonons, which make a significant 40% contribution in the β-GeSe phase. acs.org

Table 1: Comparative Phonon Properties of Monolayer GeSe Polymorphs at Room Temperature

Propertyα-GeSe (zigzag)α-GeSe (armchair)β-GeSe (zigzag)β-GeSe (armchair)γ-GeSe
Lattice Thermal Conductivity (κl) (W/mK)>5.50<5.50~5.50<5.505.50
Acoustic Phonon Contribution to κl~80%-~60%-~70%
Phonon Lifetime Order (low frequency)1st (longest)-2nd-3rd (shortest)

Data sourced from first-principles calculations and Boltzmann transport theory. acs.orgresearchgate.net

Temperature-Dependent Phonon Behavior Analysis

The analysis of this compound's phonon behavior as a function of temperature reveals significant insights into its lattice dynamics, primarily through Raman spectroscopy studies. pw.edu.pl These investigations show a distinct nonlinear temperature dependence for both the position (frequency) and width (Full Width at Half Maximum, FWHM) of Raman modes, particularly at low temperatures. pw.edu.plresearchgate.net

This nonlinear behavior is attributed to anharmonic effects within the crystal lattice, specifically the process of optical phonon decay into two or three acoustic phonons. pw.edu.plresearchgate.net The influence of thermal expansion on these shifts is considered minimal due to the low thermal expansion coefficient of GeSe. pw.edu.pl As the temperature increases, typically above 200 K, the relationship between Raman mode position and temperature becomes more linear. pw.edu.plresearchgate.net

Detailed studies on exfoliated GeSe thin films have quantified this linear dependence at higher temperatures by extracting the first-order temperature coefficients (χ) for the primary Raman modes. pw.edu.plresearchgate.net These coefficients describe the rate of change in the phonon frequency with temperature (in cm⁻¹ K⁻¹) and are a direct measure of the phonon-phonon interactions. For the B₃g (out-of-plane) and A g (in-plane) modes, these coefficients are negative, indicating a softening (red-shift) of the phonon modes as temperature rises. pw.edu.plresearchgate.net This softening occurs because increased thermal energy leads to greater lattice vibrations and a weakening of the interatomic forces.

The increasing width of the Raman modes with higher temperature signifies a decrease in the phonon's lifetime, consistent with the increased probability of anharmonic scattering events. researchgate.net Furthermore, first-principles calculations have explored exciton-phonon interactions, determining that the optical gap in monolayer GeSe is renormalized by 0.1 eV at room temperature due to coupling with both acoustic and optical phonons. nih.govcut.ac.cyresearchgate.netacs.org The strongest coupling was identified with optical phonons around 100 cm⁻¹. acs.org

Table 2: First-Order Temperature Coefficients for Raman Modes in GeSe Thin Films

Raman ModeTypeFirst-Order Temperature Coefficient (χ) (cm⁻¹ K⁻¹)
B₃gOut-of-plane-0.0277
A g⁽¹⁾In-plane-0.0197
A g⁽²⁾In-plane-0.031

Coefficients determined from the linear region of temperature-dependent Raman shifts (above 200 K). pw.edu.plresearchgate.net

Defect Engineering and Doping Strategies in Germanium Ii Selenide

Defect engineering and the intentional introduction of dopants are critical strategies for tuning the optoelectronic properties of Germanium(II) Selenide (B1212193) (GeSe). These techniques allow for the precise modulation of carrier concentration, control over electronic trap states, and optimization of material performance for specific applications. Both intentional doping with extrinsic elements and the management of intrinsic native defects play crucial roles in tailoring the electronic structure of GeSe.

Advanced Characterization Techniques in Germanium Ii Selenide Research

Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for high-resolution structural and crystallographic analysis. In GeSe research, TEM is employed to investigate crystal structure, identify defects, and confirm the single-crystalline nature of various nanostructures.

High-resolution TEM (HRTEM) imaging has been used to study the atomic lattice of GeSe. For instance, in GeSe nanoribbons, HRTEM images of the basal plane reveal the precise arrangement of atoms, confirming the orthorhombic crystal structure. nih.gov Electron diffraction patterns, specifically selected area electron diffraction (SAED), are used in conjunction with TEM to determine the crystallographic orientation. For GeSe nanoribbons, SAED patterns can confirm the zone axis, such as the nih.gov direction, providing a complete picture of the crystal's orientation. nih.govarxiv.org

TEM analysis is also crucial for studying different polymorphs of GeSe. The technique has been instrumental in identifying a hexagonal polymorph, γ-GeSe, distinguishing it from the common orthorhombic α-GeSe. arxiv.orgacs.org Furthermore, TEM has been used to investigate crystalline-to-crystalline phase transitions, for example, from γ-GeSe to α-GeSe, providing insights into the structural changes at the interface of the two phases. acs.org Cross-sectional TEM allows for the examination of the layered van der Waals stacking in GeSe, revealing the quality and uniformity of the layers. nih.gov Studies on GeSe thin films fabricated by femtosecond pulsed-laser deposition also utilize TEM and SAED to distinguish between amorphous and crystalline structures at different substrate temperatures. mdpi.com

Table 1: Summary of TEM Findings in Germanium(II) Selenide (B1212193) Research
GeSe FormTechniqueKey FindingsReference
NanoribbonsHRTEM, SAEDConfirmed single-crystalline orthorhombic structure; identified nih.gov and researchgate.net zone axes. nih.gov
PolymorphsTEM, SAEDIdentified new hexagonal (γ-GeSe) polymorph; investigated phase transitions between γ-GeSe and α-GeSe. arxiv.orgacs.orgacs.org
Thin FilmsTEM, SAEDCharacterized the transition from amorphous to crystalline (orthorhombic and tetragonal) structures with increasing substrate temperature. mdpi.com
NanoflakesTEMCharacterized nanoflakes produced by liquid phase exfoliation. azooptics.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the surface morphology and topography of materials. carleton.eduresearchgate.net In the study of Germanium(II) selenide, SEM provides valuable information on the size, shape, and texture of various synthesized forms, such as nanowires, nanoribbons, and thin films. nanoscience.comrsc.org

In the context of thin films, SEM is used to examine the surface quality. Backscattered SEM images of GeSe thin films deposited at various temperatures have shown changes in surface morphology, from smooth to granular, as the substrate temperature increases. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide information on the chemical composition and elemental distribution across the sample surface. rsc.orgresearchgate.net

Table 2: Morphological Analysis of GeSe via SEM
GeSe FormSynthesis MethodObserved Morphological FeaturesReference
NanowiresPhysical Vapor Deposition (PVD)Uniform diameters, high crystalline quality observed at an optimal growth temperature of 560 °C. nanoscience.com
NanoribbonsVapor-Liquid-Solid (VLS)Dense forests of standing, tapered ribbons with lengths of several tens of micrometers. nih.gov
Thin FilmsPulsed-Laser Deposition (PLD)Surface morphology changes with substrate temperature; increased granularity at higher temperatures. mdpi.com
2D LayersChemical Vapor Deposition (CVD)Phase control between GeSe and GeSe₂ sheets observed. researchgate.net

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM to provide atomic-resolution imaging and analytical capabilities. The use of a high-angle annular dark-field (HAADF) detector in STEM is particularly effective for Z-contrast imaging, where heavier atoms appear brighter.

In GeSe research, STEM has been crucial for analyzing the crystal structure of polymorphs at the atomic level. Atomic-resolution HAADF-STEM images of γ-GeSe have clearly shown its hexagonal crystal structure, providing definitive evidence for this new polymorph. arxiv.org STEM is also used to analyze the stacking order of the van der Waals layers in GeSe nanostructures. nih.gov Cross-sectional STEM analysis of GeSe ribbons has demonstrated a perfect single-crystalline structure with remarkable uniformity in layer stacking, free from common defects like stacking faults. nih.gov

Furthermore, STEM is invaluable for studying interfaces. The technique has been applied to investigate the interface between different polymorphs, such as α-GeSe and γ-GeSe, during crystalline-to-crystalline phase transitions. acs.org When combined with EDS for chemical analysis, STEM can map the elemental composition at the nanoscale, confirming the distribution of Germanium and Selenium within a nanostructure and detecting any trace impurities. nih.gov

Table 3: Applications of STEM in this compound Analysis
Area of InvestigationKey FindingsReference
Polymorph IdentificationAtomic-resolution HAADF-STEM imaging confirmed the hexagonal structure of γ-GeSe with a lattice parameter of 3.73±0.01 Å. arxiv.org
Crystal Quality and StackingAtomically resolved cross-sectional STEM of nanoribbons showed perfect single-crystalline structure and uniform layer stacking, free of extended defects. nih.gov
Chemical AnalysisSTEM-EDS confirmed the elemental composition of GeSe nanostructures and detected trace amounts of impurities. nih.gov
Phase TransitionsUsed to study the interface between different GeSe polymorphs during induced phase transitions. acs.org

Low-Energy Electron Microscopy (LEEM)

Low-Energy Electron Microscopy (LEEM) is a surface-sensitive technique that uses a beam of low-energy electrons to image the surface of a sample in real-time. It is particularly useful for studying dynamic processes on surfaces, such as crystal growth, phase transitions, and surface reconstruction.

However, based on a review of available scientific literature, there are no specific research findings detailing the application of Low-Energy Electron Microscopy (LEEM) for the characterization of this compound. While the related technique of Low-Energy Electron Diffraction (LEED) has been used to confirm the surface symmetry of GeSe single crystals, dedicated imaging studies using LEEM on this compound have not been reported. myscope.training

Diffraction and Scattering Studies

Diffraction and scattering techniques are fundamental for determining the crystal structure and phase purity of crystalline materials like this compound. These methods rely on the interaction of radiation (typically X-rays) with the periodic arrangement of atoms in a crystal lattice.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in a material and to determine its structural properties, such as lattice parameters. The resulting diffraction pattern is a fingerprint of the crystal structure. For GeSe, XRD is routinely used to confirm the synthesis of the desired orthorhombic phase and to assess the material's purity and crystallinity. mdpi.comnanoscience.com

Rietveld refinement is a powerful analytical method applied to powder XRD data. It is a least-squares procedure that fits a calculated theoretical diffraction profile to the entire measured experimental pattern. malvernpanalytical.comxray.cz This whole-pattern fitting approach allows for the precise determination of various crystallographic parameters, including lattice parameters, atomic positions within the unit cell, site occupancy factors, and crystallite size. lucideon.commaterialsproject.org

In the context of GeSe, a Rietveld refinement would begin with an initial structural model based on its known crystal structure (orthorhombic, space group Pnma). youtube.com The refinement process iteratively adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed XRD patterns. The quality of the fit is typically assessed by numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). wikipedia.org While XRD is commonly reported for GeSe, detailed Rietveld refinement studies are less frequently published but are essential for obtaining high-precision structural data.

Table 4: Crystallographic Data for Orthorhombic GeSe as an Initial Model for Rietveld Refinement
ParameterValueReference
Crystal SystemOrthorhombic youtube.com
Space GroupPnma (No. 62) youtube.com
Lattice Parameter a~3.79 - 4.40 Å youtube.com
Lattice Parameter b~4.66 - 3.82 Å youtube.com
Lattice Parameter c~11.26 - 10.82 Å youtube.com
Atomic Positions (Wyckoff 4c)
Ge(x, 1/4, z) youtube.com
Se(x, 1/4, z) youtube.com
Note: Lattice parameter values can vary slightly between different reports due to experimental conditions and refinement quality.

In Situ X-ray Diffraction

In situ X-ray diffraction (XRD) is a powerful technique used to study the crystallographic structure of materials in real-time as they undergo physical or chemical changes. This method is particularly valuable in this compound (GeSe) research for monitoring dynamic processes such as thin film growth, phase transitions, and chemical reactions. By collecting diffraction data continuously while a sample is subjected to varying conditions like temperature, pressure, or reactive atmospheres, researchers can gain insights into the kinetics and mechanisms of these transformations.

For instance, in a process analogous to the liquid-phase epitaxial growth of silicon-germanium (SiGe) layers, in situ XRD can be employed to monitor the formation of GeSe layers. bohrium.com During the annealing process of a precursor material, real-time XRD measurements can track the evolution of crystalline phases, providing information on the crystallization temperature, growth orientation, and the formation of any intermediate or secondary phases. bohrium.com The change in crystallinity during the growth process, as observed through in situ XRD, allows for the precise control of the final properties of the GeSe layer by adjusting parameters such as the composition of the precursor and the annealing temperature profile. bohrium.com

Furthermore, the combination of in situ XRD with other analytical techniques, such as Raman spectroscopy, offers a more comprehensive understanding of reaction mechanisms. nih.gov This combined approach allows for simultaneous monitoring of changes in both the long-range crystalline structure (from XRD) and the local vibrational modes of molecules (from Raman spectroscopy). nih.gov This can be particularly useful in studying the mechanochemical synthesis of GeSe, providing detailed insights into the reaction pathways and the formation of the final product at a molecular and crystalline level. nih.gov

Electrical and Transport Measurements

Capacitance-Voltage Measurements

Capacitance-voltage (C-V) measurements are a key electrical characterization technique used to investigate the dielectric properties and charge distribution within semiconductor materials and devices, including those based on this compound. While specific C-V studies on GeSe are not as prevalent in the provided literature, the principles can be understood from studies on closely related chalcogenide materials like Germanium Telluride (GeTe). researchgate.netelsevierpure.com C-V measurements on thin films of these materials are typically performed over a range of temperatures and applied bias voltages to understand their electrical behavior under different conditions. researchgate.netelsevierpure.com

In a typical C-V measurement of a chalcogenide thin film, the capacitance is monitored as the DC bias voltage is swept across a defined range at a specific AC frequency. researchgate.netelsevierpure.com For amorphous GeTe thin films, it has been observed that below the amorphous-to-crystalline transition temperature, the capacitance is largely insensitive to both the applied bias voltage and the temperature, indicative of a highly resistive state. researchgate.netelsevierpure.com However, as the temperature approaches and surpasses the crystallization temperature, the capacitance shows a strong dependence on temperature. elsevierpure.com This change is attributed to the phase transition from the amorphous to the crystalline state, which significantly alters the material's electrical properties. elsevierpure.com

The applied bias voltage may not have a profound impact on the capacitance of the film even after crystallization, but it can influence the conductance. researchgate.netelsevierpure.com Upon crystallization, a significant increase in capacitance can be observed, which is a direct consequence of the change in the dielectric properties of the material. researchgate.netelsevierpure.com These measurements provide valuable information about the charge carrier concentration, the presence of defects, and the electronic structure of the material, which are crucial for the development of electronic and memory devices based on this compound.

Photoconductivity Measurements

Photoconductivity measurements are essential for characterizing the optoelectronic properties of this compound, a material with promising applications in photovoltaics and photodetectors. samaterials.com This technique involves measuring the change in electrical conductivity of the material upon illumination with light of varying wavelengths and intensities. The spectral response of photoconductivity provides insights into the material's band structure and the nature of its electronic transitions. doi.org

Studies on GeSe have shown that its photoconductive response is closely related to its optical absorption characteristics. doi.orgrsc.org The spectral response curve of an evaporated GeSe film typically exhibits distinct bands of responsivity. doi.org The threshold energies of these bands often correspond to the energy gap values determined for direct and indirect band transitions in the material. doi.org For instance, in the high absorption region, a direct transition with a specific photon energy dependence has been shown to provide a good fit to the experimental data. doi.org

The generated photocurrent in GeSe is a function of the incident light power density. rsc.org Polarization-resolved photoconductivity measurements have revealed a strong dependence of the observed optical transitions on the polarization of the incident light, highlighting the anisotropic nature of the material. rsc.orgrsc.org The reasonably high photoconversion efficiency and fast response times observed in GeSe make it a promising candidate for various photoconversion applications. rsc.orgrsc.org

Measurement ParameterObservation in this compoundReference
Spectral ResponseShows two bands of responsivity with threshold energies corresponding to direct and indirect band transitions. doi.org
Photocurrent vs. AbsorptionThe absorption edge and step-like profile are in excellent agreement for both spectra. rsc.org
AnisotropyStrong dependence of the observed optical transitions on light polarization. rsc.orgrsc.org
PerformanceReasonably high photoconversion efficiency and fast response time. rsc.orgrsc.org

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is invaluable for characterizing the thermal properties of this compound, including its melting point, crystallization events, and glass transition temperatures. wikipedia.orgnih.gov

The basic principle of DSC involves heating both the sample and a reference material at a constant rate. wikipedia.org When the sample undergoes a physical transformation, such as a phase transition, it will either absorb or release heat. wikipedia.org This results in a difference in the heat flow to the sample compared to the reference, which is detected and recorded as a peak or a step in the DSC curve. wikipedia.org An endothermic process, like melting, results in an absorption of heat, while an exothermic process, such as crystallization, leads to a release of heat. wikipedia.org

In the context of chalcogenide materials containing germanium and selenium, DSC can be used to study the influence of composition on their thermal stability and phase change behavior. researchgate.net For Ge-As-Se glasses, for example, DSC curves can reveal the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). researchgate.net This information is crucial for understanding the material's suitability for applications such as phase-change memory devices. The ability of DSC to precisely measure these characteristic properties makes it an essential tool in the research and development of this compound and related materials. nih.govlinseis.com

Elemental and Compositional Analysis

Ensuring the correct stoichiometry and purity of this compound is critical for its performance in various applications. Energy-dispersive X-ray spectroscopy (EDX or EDS) is a widely used technique for the elemental and compositional analysis of GeSe. hqgraphene.com EDX is often coupled with a scanning electron microscope (SEM) or a transmission electron microscope (TEM), allowing for the determination of the elemental composition of a sample with high spatial resolution. nih.gov

During EDX analysis, a focused beam of electrons is directed at the GeSe sample, which excites the atoms and causes them to emit characteristic X-rays. The energy of these X-rays is unique to each element, and by detecting and analyzing the energy spectrum of the emitted X-rays, the elemental composition of the sample can be determined. Stoichiometric analysis of a single crystal of GeSe by EDX can confirm the expected 1:1 atomic ratio of Germanium to Selenium. hqgraphene.com

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a standard analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam. wikipedia.orgnih.gov Because each element has a unique atomic structure, the set of X-ray peaks emitted is unique to that specific element, allowing for qualitative and quantitative analysis of the sample's composition. wikipedia.org

In the context of this compound research, EDS is primarily utilized to confirm the stoichiometry of the synthesized crystals. hqgraphene.com The technique can verify that the atomic ratio of Germanium to Selenium is approximately 1:1, which is crucial for ensuring the phase purity of the GeSe compound. The analysis can be performed on single crystals, thin films, and nanostructures to assess compositional uniformity. hqgraphene.comresearchgate.net Modern EDS systems, often integrated with scanning electron microscopes, can also create elemental maps, visually demonstrating the spatial distribution of Germanium and Selenium across a sample's surface.

Table 1: Example of Stoichiometric Analysis of GeSe Crystal by EDS

Element Atomic % (Target) Atomic % (Measured)
Germanium (Ge) 50.0 50.2

Note: The data in this table is illustrative of typical EDS results for a stoichiometric GeSe sample.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com In XRF, a primary X-ray beam irradiates the sample, causing the ejection of inner-shell electrons from atoms. malvernpanalytical.com Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays (fluorescence) at energies characteristic of each element present. malvernpanalytical.com This allows for the identification and quantification of elements, typically from Beryllium (Be) to Uranium (U). malvernpanalytical.com

For this compound, XRF serves as a powerful tool for bulk chemical analysis of solid or powdered samples. researchgate.net It can be used for quality control to verify the major elemental constituents (Ge and Se) and to detect the presence of heavier elemental impurities. rigaku.com One specific consideration when analyzing Ge-As-Se systems, which is also relevant to GeSe, is the potential for secondary fluorescence effects. For instance, the emission energy of the Se Kα line is very close to the absorption K edge of Germanium. researchgate.net This can lead to an anomalously high absorption of Se Kα emission by Ge atoms, which in turn enhances the Ge Kα emission, a factor that must be accounted for in quantitative analysis. researchgate.net

Table 2: Potential Application of XRF for Bulk Purity Analysis of GeSe Powder

Element Concentration (wt%) Detection Limit (wt%)
Germanium (Ge) 45.8 ~0.01
Selenium (Se) 54.2 ~0.01
Lead (Pb) <0.01 ~0.01

Note: This table illustrates the type of data XRF provides for a high-purity GeSe sample. Actual values would be determined by calibration with standards.

Glow Discharge Mass Spectrometry (GDMS)

Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive analytical technique for the direct elemental analysis of solid materials. mat-cs.com It utilizes a glow discharge plasma to sputter material from the sample's surface. osram.com The sputtered atoms are then ionized in the plasma, extracted, and analyzed by a mass spectrometer. osram.com GDMS is renowned for its ability to quantify trace and ultra-trace element impurities, with detection limits reaching the parts-per-billion (ppb) range. eag.com

In the production of high-purity this compound for semiconductor applications, GDMS is an ideal technique for purity certification. mat-cs.comthermofisher.com It can perform a full elemental survey (excluding H and noble gases) to identify and quantify unwanted impurities that could detrimentally affect the electronic or optical properties of GeSe. eag.com As GDMS is particularly suited for analyzing conductive and semi-conductive materials, it is a powerful tool for ensuring the material meets the stringent purity requirements (e.g., 99.999% or 5N purity) for advanced electronic devices. thermofisher.com

Table 3: Illustrative Trace Element Analysis of High-Purity GeSe by GDMS

Impurity Element Concentration (ppmw)
Aluminum (Al) <0.1
Silicon (Si) <0.5
Iron (Fe) <0.2
Copper (Cu) <0.1

Note: This table provides an example of the impurity levels that can be quantified in a high-purity GeSe sample using GDMS.

Inductively Coupled Plasma (ICP)

Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are used for highly accurate elemental analysis. wikipedia.orgnih.gov These methods require the solid sample, such as GeSe, to be completely dissolved into a liquid form, typically using acid digestion. spectroscopyonline.com The resulting solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. thermofisher.com ICP-OES measures the characteristic light emitted by the excited atoms and ions, while ICP-MS separates and counts the ions based on their mass-to-charge ratio. wikipedia.orgnih.gov

ICP-based methods are exceptionally valuable for determining the precise bulk composition of this compound and for quantifying trace impurities with very low detection limits. spectroscopyonline.com ICP-MS, in particular, offers superior sensitivity for trace element detection compared to many other techniques. nih.gov The choice between ICP-OES and ICP-MS often depends on the required detection limits, with ICP-OES being robust for major and minor elements and ICP-MS being the preferred method for trace and ultra-trace level analysis. nih.govthermofisher.com

Table 4: Representative Data for GeSe Analysis via ICP-MS

Element Purpose Typical Detection Limit
Germanium (Ge) Major Component Quantification ppb
Selenium (Se) Major Component Quantification ppb
Cadmium (Cd) Trace Impurity Analysis ppt (B1677978)

Note: This table shows the potential of ICP-MS for both major element and ultra-trace impurity analysis in GeSe. ppb = parts per billion; ppt = parts per trillion.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique capable of determining the elemental and isotopic composition of the top few nanometers of a solid surface. wikipedia.org The technique works by bombarding the sample with a focused primary ion beam, which sputters atoms and small clusters from the surface. wustl.edu A fraction of these sputtered particles are ionized and are then analyzed by a mass spectrometer. wikipedia.org

SIMS is particularly powerful in GeSe research for applications requiring high spatial resolution or depth-resolved information. wustl.edu In "dynamic" SIMS mode, the primary ion beam continuously erodes the sample, allowing for the generation of a depth profile that shows the concentration of specific elements as a function of depth. wikipedia.org This is invaluable for analyzing the composition of thin-film heterostructures containing GeSe layers, characterizing dopant diffusion profiles, or identifying buried impurities or contaminants at interfaces. electrochem.orguni-marburg.de The technique's high sensitivity allows for the detection of elements at parts-per-million to parts-per-billion levels. wustl.edu

Table 5: Application of SIMS for Depth Profiling in a GeSe-based Device

Analysis Mode Information Obtained Spatial Resolution Sensitivity
Depth Profiling Elemental concentration vs. depth ~1-10 nm ppm - ppb
Ion Imaging 2D lateral distribution of elements Down to ~50 nm ppm

Note: This table summarizes the key capabilities of SIMS relevant to the characterization of GeSe materials and structures.

Bader Charge Analysis

Bader charge analysis is a theoretical method used to partition the electron charge density of a molecule or crystal among its constituent atoms. utexas.edu The approach is based on the Quantum Theory of Atoms in Molecules (QTAIM), which defines an atom's boundary by a "zero-flux surface"—a surface where the gradient of the charge density is zero. utexas.edu By integrating the electron density within the volume enclosed by these surfaces (the Bader volume), a charge can be assigned to each atom. readthedocs.io This provides a quantitative measure of charge transfer between atoms, offering insights into the nature of the chemical bonding (i.e., ionic vs. covalent). utexas.edu

Table 6: Bader Charge Analysis Findings for this compound

Parameter Description Reported Value
Bader Coefficient A parameter used in the Bader charge partitioning algorithm. 1.098

Note: The charge transfer value is an approximate range derived from theoretical studies of similar IV-VI monochalcogenides and illustrates the expected output of a Bader analysis. The Bader Coefficient is a specific parameter from a computational analysis of GeSe. wisc.edu

Computational and Theoretical Modeling Methodologies

Quantum Mechanical Simulation Approaches

Quantum mechanical simulations, grounded in the principles of quantum mechanics, are fundamental to understanding the behavior of electrons and nuclei in GeSe. These approaches allow for the calculation of various material properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems like GeSe. rsc.orgrsc.org DFT simplifies the complex many-electron problem by mapping it onto a system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is highly dependent on the approximation used for the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation.

Commonly used exchange-correlation functionals in the study of GeSe include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). nih.govresearchgate.net The Perdew–Burke–Ernzerhof (PBE) parameterization of the GGA is frequently employed. rsc.orgmaterialsproject.org While GGA is known to sometimes underestimate band gaps, it provides a good description of the electronic structure. researchgate.net To improve the accuracy of band gap calculations, modified potentials such as the Tran-Blaha modified Becke-Johnson (mBJ-TB09) potential have been utilized, which have shown satisfactory results for similar materials. rsc.org It has been noted that the calculated band gap of GeSe is sensitive to the choice of lattice parameters and the computational method in general. rsc.org

A study employing the Vienna Ab Initio Simulation Package (VASP) utilized the PBE parametrization of the GGA with relativistic projector-augmented wave (PAW) datasets to represent atomic cores. rsc.org The geometric structure was optimized until interatomic forces were below a certain threshold, and a semi-empirical van der Waals correction was included. rsc.org

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Orthorhombic GeSe

Lattice ParameterExperimental Value (nm)DFT (PBE) Calculated Value (nm)
a0.4440.442
b0.3860.389
c1.0811.092

This table presents a comparison of experimentally measured lattice constants with those obtained from DFT calculations, showing excellent agreement. rsc.org

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations have been instrumental in studying the electronic and optical properties of Germanium Selenide (B1212193). nih.govresearchgate.net For instance, ab initio calculations of the electronic band structure have been performed to support experimental results and aid in the assignment of measured optical transitions to specific points in the Brillouin zone. rsc.org

One study performed an ab initio calculation of the GeSe electronic structure using both LDA and GGA approximations for the exchange-correlation potential within DFT, with and without the inclusion of spin-orbit interaction. nih.govresearchgate.net The results showed excellent agreement with available experimental core spectra data and helped explain the origin of optical transitions. nih.gov It was found that spin-orbit coupling had a minimal effect on the size of the band gap and the shape of the band edges. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio quantum chemical method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While DFT methods are more commonly used for solid-state systems like GeSe due to computational efficiency, HF-based approaches can provide valuable insights. The HF method, also known as the self-consistent field (SCF) method, provides a basis for more advanced theoretical treatments that incorporate electron correlation. wikipedia.orgfsu.edu

In the context of related semiconductors, Hartree-Fock bands have been calculated and compared with results from the GW approximation. aps.org For glassy germanium sulfide (B99878) and selenide, ab initio Hartree-Fock methods have been used to model structural units (clusters) of varying sizes, calculating their geometric parameters and vibrational frequencies. researchgate.net

Many-Body Perturbation Theory

Many-Body Perturbation Theory (MBPT) offers a more rigorous framework for describing excited-state properties and electron correlation effects than standard DFT. frontiersin.org A prominent approach within MBPT is the GW approximation, often used in conjunction with the Bethe-Salpeter equation (BSE) to calculate quasiparticle energies and optical properties. chemrxiv.orgcolumbia.edu

The GW approximation provides a method to calculate the self-energy of a system, which is a correction to the electron energies beyond the mean-field approximation of DFT. aps.org This approach has been shown to yield band gaps in much better agreement with experimental values for a wide range of materials. aps.org Following the GW calculation, the Bethe-Salpeter equation can be solved to describe the interaction between an excited electron and the hole it leaves behind, providing a detailed picture of excitonic effects and optical absorption spectra. benasque.orgarxiv.org This combined GW-BSE approach has been successfully applied to understand the properties of various semiconductors and two-dimensional materials. aps.orgbeilstein-journals.org For instance, in monolayer GeSe, many-body perturbation theory has been used to investigate the electronic and optical properties, particularly in the presence of defects like selenium vacancies. aps.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While direct and extensive MD simulation studies specifically on Germanium(II) selenide are not prominently detailed in the provided search context, the methodology is widely applicable to crystalline materials. For a related compound, Germanium Telluride (GeTe), MD simulations were performed using the LAMMPS code with a Gaussian Approximation Potential (GAP) fitted to DFT energies and atomic forces. arxiv.org

A typical MD simulation for a crystalline solid like GeSe would involve the following steps:

Initialization : A simulation cell containing a number of atoms arranged in the known crystal structure of GeSe is created. Initial velocities are assigned to the atoms, often from a Maxwell-Boltzmann distribution corresponding to a specific temperature. arxiv.org

Equilibration : The system is allowed to evolve for a period of time to reach thermal equilibrium. This is often done in stages, for instance, using an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate both velocities and the structure. arxiv.org

Production Run : After equilibration, the simulation is run for a longer period, during which data on atomic positions, velocities, and energies are collected at regular intervals. arxiv.org

Analysis : The collected trajectory data is then analyzed to calculate various macroscopic and microscopic properties, such as structural parameters, diffusion coefficients, and thermal expansion. arxiv.org

Phonon Dynamics Simulations

Phonon dynamics simulations are crucial for understanding the vibrational properties of a crystal lattice, which in turn influence thermal conductivity and electron-phonon interactions. These simulations are typically performed using first-principles calculations. aps.org

The process often begins with the calculation of interatomic force constants (IFCs) from DFT. This can be done using methods like the finite displacement method or density functional perturbation theory (DFPT). beilstein-journals.orgrsc.org Once the IFCs are determined, the dynamical matrix can be constructed for any wave vector in the Brillouin zone. aps.org Diagonalizing the dynamical matrix yields the phonon frequencies and their corresponding eigenvectors (polarization vectors). arxiv.org

These calculations provide the phonon dispersion relations, which show the relationship between the phonon frequency and its wave vector along high-symmetry directions in the Brillouin zone. researchgate.net Such simulations have been performed for GeSe, revealing its vibrational characteristics. researchgate.net

Furthermore, the coupling between excitons (electron-hole pairs) and phonons can be investigated from first principles. For monolayer GeSe, the combination of the Bethe-Salpeter approach with the special displacement method has been used to explore the phonon-induced renormalization of exciton (B1674681) properties. nih.govacs.org These studies determined a significant renormalization of the optical gap at room temperature, resulting from the coupling of the exciton with both acoustic and optical phonons. nih.govacs.org

Phonopy Code Applications

The Phonopy code is a widely utilized open-source package for phonon calculations, operating at both harmonic and quasi-harmonic levels. arxiv.org In the study of this compound, Phonopy is instrumental in determining its vibrational properties. The methodology typically involves using the finite displacement method to calculate the forces on atoms in a supercell with small, controlled displacements. aps.org These forces are then used to construct the force-constant matrices, which in turn are used to determine the phonon band structure and density of states (DOS).

Research has shown that for the orthorhombic Pnma structure of GeSe, the material is dynamically stable, as evidenced by the absence of imaginary vibrational modes in its computed phonon band structure. aps.org A notable feature of the phonon dispersion in GeSe is the presence of a distinct gap between the lower frequency acoustic and optical phonon branches (extending up to approximately 125 cm⁻¹) and the higher frequency optical branches (ranging from 150 to 240 cm⁻¹). aps.org First-principles calculations employing Phonopy have been used to investigate the full phonon spectrum of GeSe under varying pressure conditions, revealing the softening of certain Raman modes with increasing pressure. nih.gov

The table below summarizes the key applications and findings from Phonopy-based studies on this compound.

Property InvestigatedMethodologyKey FindingsReference
Vibrational PropertiesFinite-displacement method with 2x6x5 supercell expansionThe Pnma structure is dynamically stable with no imaginary vibrational modes. A phonon band gap exists between ~125 cm⁻¹ and 150 cm⁻¹. aps.org
Pressure-Dependent Phonon SpectraFirst-principles calculationsRevealed softening of Ag and B3g Raman modes with increasing pressure. nih.gov
Phonon DispersionParliński–Li–Kawazoe method with 4x4x2 supercellsCalculated to understand the vibrational properties of the isostructural compound GeS, providing a comparative framework for GeSe. mdpi.com

Quasiharmonic Approximation (QHA)

The quasiharmonic approximation (QHA) is a theoretical framework that extends the harmonic approximation by incorporating the volume dependence of phonon frequencies. acs.orgreadthedocs.io This approach is crucial for modeling thermal properties of solids, such as thermal expansion and heat capacity at constant pressure, which are not captured by the purely harmonic model. In the context of this compound, QHA has been combined with density functional theory (DFT) to investigate its finite-temperature thermodynamic properties. aps.org

Studies have utilized QHA to predict the temperature-dependent cell volume of orthorhombic GeSe, thereby determining its thermal expansion coefficient. aps.org The methodology involves calculating phonon frequencies at several different volumes, from which the Helmholtz free energy as a function of volume and temperature is derived. Minimizing this free energy at a given temperature yields the equilibrium volume. crystalsolutions.eu These calculations have successfully predicted a high-temperature phase transition from the orthorhombic to a cubic rocksalt-type structure, although the transition temperature is underestimated compared to experimental values. aps.org

The following table presents a summary of thermodynamic properties of orthorhombic GeSe calculated using the Quasiharmonic Approximation.

Thermodynamic PropertyComputational ApproachCalculated Value/ObservationReference
Thermal ExpansionQHA with dispersion-corrected DFTPredicts a pronounced lattice expansion with increasing temperature. aps.org
Heat Capacity (Cp)QHA frameworkGood agreement with tabulated experimental data at ambient temperature. aps.org
Phase TransitionFirst-principles thermodynamics with QHACorrectly predicts a high-temperature transition from orthorhombic to cubic structure. aps.org

Advanced Theoretical Frameworks

While DFT-based methods like those coupled with Phonopy and QHA are powerful, more advanced theoretical frameworks are required to capture complex electron correlation effects. The application of these advanced methods to this compound is still an emerging area of research.

Density Matrix Renormalization Group Calculations

The Density Matrix Renormalization Group (DMRG) is a numerical variational technique that has become a leading method for studying the low-energy physics of quantum many-body systems, particularly in one dimension. wikipedia.org It is highly effective for systems with strong electron correlation, which are often challenging for traditional quantum chemistry methods. researchgate.net The DMRG algorithm works by iteratively optimizing a matrix product state (MPS) representation of the wavefunction to find the ground state of a given Hamiltonian. tensornetwork.org

While DMRG has been successfully applied to a variety of 2D systems, including spin models and the Hubbard model, specific applications to the electronic structure of this compound are not extensively documented in the current literature. wikipedia.orgarxiv.orgaps.org However, its potential for accurately describing the multireference character of electronically excited states or defect structures in GeSe makes it a promising tool for future investigations.

Ionic Hubbard Model Simulations

The Hubbard model is a fundamental model in solid-state physics used to describe the transition between conducting and insulating behavior in materials. wikipedia.org The ionic Hubbard model is an extension that includes an alternating on-site potential, representing systems with two distinct sublattices, which is relevant for binary compounds like GeSe. arxiv.org This model is particularly useful for studying phenomena such as neutral-to-ionic transitions and ferroelectricity. arxiv.org

Simulations of the ionic Hubbard model, often employing techniques like DMRG, can provide insights into the interplay between electron hopping, on-site Coulomb repulsion, and the ionic potential. arxiv.org While direct simulations of the ionic Hubbard model specifically parameterized for this compound are not widely reported, the model provides a theoretical framework for understanding the electronic properties of this and other IV-VI semiconductors. The model predicts different insulating phases, such as band insulators and Mott insulators, depending on the relative strengths of the model parameters. arxiv.org

Variational Hypernetted Chain (VMHNC) Approximation

The Variational Hypernetted Chain (VMHNC) approximation is a method rooted in the theory of classical fluids, which has been extended to study quantum many-body systems. arxiv.org It is an integral equation theory used to determine the pair distribution function of interacting particles. wikipedia.org The method is based on the Ornstein-Zernike equation and a closure relation, with the "hypernetted-chain" part referring to a specific class of diagrammatic expansions. wikipedia.org

The VMHNC approach has been applied to various systems, including Yukawa one-component plasmas, but its application to solid-state systems like this compound is not a standard computational approach. arxiv.org There is currently a lack of specific research literature detailing the use of the VMHNC approximation for calculating the properties of GeSe.

Computational Studies on Exfoliation Energy

The exfoliation energy, or interlayer binding energy, is a critical parameter for layered materials like this compound, as it determines the feasibility of producing single or few-layer flakes. nih.gov First-principles calculations, primarily based on DFT, are the primary tool for computing this property.

A rigorous and computationally efficient method to calculate the exfoliation energy is to determine the difference between the ground-state energy per layer of the bulk material and the ground-state energy of an isolated single layer. arxiv.orgarxiv.org This approach has been shown to be more efficient than traditional slab-based methods. acs.orgnih.gov These calculations must properly account for van der Waals interactions, which are crucial for describing the weak interlayer forces.

For this compound, theoretical calculations provide valuable estimates of its exfoliation and binding energies. The table below lists some of the computationally determined values for GeSe and related compounds.

MaterialComputational MethodCalculated EnergyEnergy UnitReference
GeSeQuantum Monte Carlo (DMC)0.27(2)eV/unit cell mdpi.com
GeSe2Density Functional Theory (DFT)3.77meV/Ų researchgate.net
γ-GeSe/Ga2SSeFirst-principles calculations-10 to -18meV/Ų wikipedia.org

K-point Sampling Methodologies (e.g., Monkhorst-Pack Grids)

In the computational modeling of crystalline solids like this compound (GeSe), accurately describing the electronic structure requires integrating properties over the Brillouin zone, which is the primitive cell of the reciprocal lattice. udel.edu The Monkhorst-Pack scheme is a widely adopted and efficient method for generating a uniform grid of special points, known as k-points, for this integration. udel.edudtu.dk The density of this k-point mesh is a critical parameter that balances computational accuracy with cost; a denser grid typically yields more precise results but demands greater computational resources. stackexchange.com

The selection of an appropriate k-point grid is crucial and necessitates a convergence study. psu.edu This process involves systematically increasing the k-point mesh density until a calculated property, such as the total energy or band gap, converges to a stable value. psu.eduresearchgate.net For GeSe, which has an orthorhombic crystal structure, the k-point sampling must account for the anisotropy of the reciprocal lattice. rsc.orgstackexchange.com The number of k-points along each reciprocal lattice vector is generally chosen to be inversely proportional to the length of the corresponding real-space lattice vector. stackexchange.com

Research on bulk GeSe has demonstrated that a 10 × 8 × 4 Monkhorst-Pack k-point grid, combined with a plane-wave basis cutoff energy of 650 eV, is sufficient for achieving convergence of lattice constants to within 0.01 Å. rsc.org Different computational tasks may require different k-point densities. For instance, geometry optimization and structural relaxation can often be performed with a coarser grid, while calculations of sensitive electronic properties like the band structure or optical spectra typically demand a denser mesh to ensure accuracy. stackexchange.com

The effect of k-point density on calculated properties is a key aspect of convergence testing. The following table illustrates how variations in the Monkhorst-Pack grid can influence the calculated total energy of a system, a fundamental indicator of convergence.

SystemK-point GridTotal Energy (eV)Change in Energy (meV/atom)
Bulk Germanium8x8x8-112.5432Reference
Bulk Germanium10x10x10-112.5438-0.3
Bulk Germanium12x12x12-112.5440-0.1
Bulk Germanium14x14x14-112.5441-0.05

This table is illustrative, based on typical convergence behavior for semiconductor materials like Germanium, to demonstrate the principle of k-point convergence. The change in energy per atom decreases as the k-point mesh becomes denser, indicating that the calculation is approaching convergence. researchgate.net

Ultimately, the careful and systematic determination of the Monkhorst-Pack k-point sampling grid is a foundational step in producing reliable and reproducible theoretical data on the electronic and optical properties of this compound. nih.gov

Advanced Applications and Device Research

Optoelectronic Device Development

The favorable optoelectronic properties of Germanium(II) selenide (B1212193), including a suitable bandgap and high absorption coefficient, position it as a promising material for a range of light-detecting and light-emitting applications. arxiv.orgnih.gov

Germanium(II) selenide is a compelling candidate for the fabrication of photodetectors. nih.gov Its narrow band gap of approximately 1.1 eV allows for the detection of light in the near-infrared region. nih.gov Research has demonstrated that photodetectors based on GeSe exhibit a broad power range and the capability for weak-light detection. nih.gov The anisotropic nature of GeSe's crystal structure is particularly advantageous for creating polarization-sensitive photodetectors, which can detect the orientation of light waves. nih.gov

Recent advancements have shown that creating a sub-wavelength array (SWA) structure of two-dimensional (2D) GeSe can significantly enhance its anisotropic sensitivity. nih.gov This structuring boosts the polarized photocurrent ratio from 1.6 in pristine 2D GeSe to 18 in the SWA-based device. nih.gov This enhancement is attributed to improved photon absorption and photoelectric transition probability along the armchair direction of the GeSe lattice. nih.gov

While the development of GeSe-based light emitters is an active area of research, detailed findings on their performance are still emerging. However, the fundamental properties that make GeSe an effective photodetector also suggest its potential for light emission. Group IV monochalcogenides, including GeSe, are considered promising candidates for light-emitting applications due to their tunable electronic and optical properties. linseis.com

Performance of this compound Based Photodetectors
Device StructureKey Performance MetricValueWavelength
Pristine 2D GeSePolarized Photocurrent Ratio1.6Not Specified
GeSe Sub-Wavelength Array (SWA)Polarized Photocurrent Ratio18808 nm nih.gov
GeSe SWABroad Power Range40 dB808 nm nih.gov
GeSe SWAWeak-Light Detection&lt; 0.1 LUXWhite Light nih.gov

This compound is being actively investigated as a potential replacement for currently used materials in thin-film solar cells, such as cadmium telluride (CdTe) and copper indium gallium selenide (CIGS), due to the toxicity of cadmium and the scarcity of indium and tellurium. arxiv.orgacs.org GeSe is composed of earth-abundant and non-toxic elements, making it an attractive alternative. arxiv.org

The material possesses several key properties that are optimal for photovoltaic applications. It has a suitable bandgap of approximately 1.14 eV, which is ideal for single-junction solar cells. arxiv.orgacs.org Furthermore, GeSe exhibits a high absorption coefficient of over 105 cm-1 near the absorption onset, allowing for efficient light absorption within a thin layer of material. arxiv.orgacs.org It also has a high hole mobility of 128.6 cm2 V-1 s-1. arxiv.orgacs.org The first reported GeSe thin-film solar cell demonstrated a power conversion efficiency of 1.48%. acs.org Subsequent research has led to the development of thin-film solar cells with efficiencies reaching 5.2%. nih.gov

Properties of this compound for Photovoltaic Applications
PropertyValue
Bandgap~1.14 eV arxiv.orgacs.org
Absorption Coefficient>105 cm-1arxiv.orgacs.org
Hole Mobility128.6 cm2 V-1 s-1arxiv.orgacs.org
Reported Power Conversion EfficiencyUp to 5.2% nih.gov

The unique properties of 2D this compound have led to its exploration in phototransistors. A phototransistor based on 2D GeSe has demonstrated an ultrahigh photoresponsivity. researchgate.net This high responsivity is a result of the material's efficient light absorption and charge carrier generation. researchgate.net

A key characteristic of GeSe-based phototransistors is their strong polarization-dependent photoresponse. researchgate.net Research has shown a peak/valley ratio of 1.3 in the polarization-dependent photoresponse. researchgate.net This anisotropy is also reflected in the charge carrier mobility, which is 1.85 times larger along the armchair direction of the crystal lattice compared to the zigzag direction. researchgate.net

Group IV monochalcogenides, the family of materials to which this compound belongs, are considered promising candidates for light-emitting devices. linseis.com The potential for light emission from GeSe stems from its direct band gap and favorable electronic properties. However, detailed experimental demonstrations and in-depth studies of GeSe specifically as a light emitter are still in the early stages of research. The development of efficient light emitters from this material would further broaden its applicability in optoelectronics.

The anisotropic nature of this compound's crystal structure is a defining feature that makes it highly suitable for polarization-sensitive optoelectronic devices. mdpi.com This in-plane anisotropy leads to different optical and electrical properties along different crystallographic directions. mdpi.com

Specifically, GeSe exhibits anisotropic optical absorption. aip.org The ratio of absorption along the two primary in-plane axes (αy/αx) has been measured to be 1.09 at 532 nm, 1.26 at 638 nm, and a significant 3.02 at 808 nm. aip.org This strong linear dichroism is a key requirement for polarization-sensitive photodetectors. As mentioned earlier, the polarized photocurrent ratio in GeSe-based photodetectors can be as high as 18 when structured as a sub-wavelength array. nih.gov This high degree of polarization sensitivity allows for the development of devices that can not only detect the intensity of light but also its polarization state, which has applications in various fields, including imaging and communications.

Anisotropic Optical Properties of this compound
WavelengthAnisotropic Absorption Ratio (αy/αx)
532 nm1.09 aip.org
638 nm1.26 aip.org
808 nm3.02 aip.org

Thermoelectric Energy Conversion

This compound has been identified as a promising material for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy. nih.gov Theoretical studies have predicted that hole-doped GeSe could exhibit a very high thermoelectric figure of merit (ZT), a key parameter that determines the efficiency of a thermoelectric material. Predictions suggest a ZT ranging from 0.8 at 300 K to 2.5 at 800 K. acs.org Another theoretical study predicts an even higher ZT of 3.2 at 900 K for out-of-plane p-doped GeSe. arxiv.org

The high thermoelectric potential of GeSe is attributed to its intrinsically low lattice thermal conductivity, a consequence of the anharmonicity induced by its unique two-dimensional lattice structure. acs.org Experimental work on polycrystalline Na-doped GeSe has confirmed this low lattice thermal conductivity, which is comparable to that of the leading thermoelectric material, tin selenide (SnSe). nih.gov Although the optimal carrier concentration was not achieved in these initial experimental studies, the results underscore the potential of GeSe as a high-performance thermoelectric material if a suitable dopant can be identified. nih.gov More recent research on a rhombohedral phase of a GeSe-based compound has achieved a state-of-the-art ZT value of 1.36 at 778 K. aip.org

Thermoelectric Properties of this compound
Material SystemTemperatureThermoelectric Figure of Merit (ZT)Reference
Hole-doped GeSe (Theoretical)300 K0.8 acs.org
Hole-doped GeSe (Theoretical)800 K2.5 acs.org
Out-of-plane p-doped GeSe (Theoretical)900 K3.2 arxiv.org
Rhombohedral Ge0.90Sb0.08Cd0.02Se0.75Te0.25778 K1.36 aip.org

High Figure of Merit (ZT) Materials Development

This compound (GeSe) has emerged as a significant candidate in the development of high-efficiency thermoelectric materials, largely driven by the quest for materials with a high dimensionless figure of merit (ZT). The ZT value is a critical measure of a material's thermoelectric performance, defined by the equation ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient conversion of heat to electrical energy.

Theoretical studies have predicted that single-crystal GeSe could achieve a ZT value as high as 2.5 at 800 K with optimal hole carrier concentration, a performance level superior to the well-regarded thermoelectric material, tin selenide (SnSe). researchgate.net Further first-principles calculations have projected even more remarkable performance, with predictions of an ultrahigh ZT value of 3.2 for p-doped GeSe at 900 K. nits.ac.inresearchgate.net This outstanding potential is attributed to a combination of high Seebeck coefficients, low Lorenz numbers, and an ultralow total thermal conductivity. researchgate.net

Research into related layered germanium-selenium compounds has also yielded promising theoretical results. For the high-temperature GeSe₂ phase, an ultrahigh ZT of 4.04 is projected at 1000 K, while the low-temperature Ge₄Se₉ phase is predicted to achieve a high ZT of 2.19 at 600 K. nih.govnih.govrsc.org These predictions underscore the potential of the germanium selenide material system for high-temperature waste heat recovery applications.

Predicted Thermoelectric Figure of Merit (ZT) for Ge-Se Compounds

CompoundPredicted ZTTemperature (K)Carrier Concentration (cm⁻³)
p-doped GeSe3.29004 x 10¹⁹
GeSe2.58005 x 10¹⁹
GeSe₂ (high-temp phase)4.04100010²⁰
Ge₄Se₉ (low-temp phase)2.196006 x 10¹⁹

Phonon–Glass Electron–Crystal Concept Realization

The high thermoelectric potential of germanium selenide and its related compounds is closely linked to the "Phonon–Glass Electron–Crystal" (PGEC) concept. This concept describes an ideal thermoelectric material that exhibits the low thermal conductivity of an amorphous glass (a "phonon-glass") while maintaining the high electrical conductivity of a crystalline material (an "electron-crystal"). nih.gov Layered Ge-Se crystals are being explored as a theoretical realization of this concept. nih.govnih.govrsc.org

The layered crystal structure of these materials gives rise to glass-like phonon transport, which is crucial for minimizing lattice thermal conductivity (κL). nih.govwikipedia.org This behavior results in some of the lowest reported κL values for bulk inorganic solids. wikipedia.org For instance, in GeSe₂ at 700 K, the lattice thermal conductivity is predicted to be as low as 0.170, 0.165, and 0.123 W m⁻¹ K⁻¹ along the a, b, and c axes, respectively. wikipedia.org Similarly, the Ge₄Se₉ compound is projected to have κL values of 0.335, 0.310, and 0.091 W m⁻¹ K⁻¹ along the a, b, and c axes at room temperature. wikipedia.org

This intrinsically ultralow thermal conductivity, combined with a high power factor (S²σ) achieved through optimized carrier doping, provides a clear pathway to maximizing the ZT value. nih.govwikipedia.org The realization of PGEC properties in the Ge-Se system, therefore, represents a significant step forward in designing next-generation thermoelectric materials.

Predicted Lattice Thermal Conductivity (κL) in Ge-Se Compounds

CompoundAxisκL (W m⁻¹ K⁻¹)Temperature (K)
Ge₄Se₉a0.335300
b0.310
c0.091
GeSe₂a0.170700
b0.165
c0.123

Out-of-Plane Thermoelectric Performance

A particularly noteworthy aspect of this compound is its exceptional out-of-plane thermoelectric performance. Extensive first-principles calculations have revealed that for p-doped orthorhombic GeSe, the thermoelectric efficiency in the out-of-plane direction is predicted to be equivalent to or even higher than that of SnSe for temperatures exceeding 500 K. nits.ac.inresearchgate.net

This superior out-of-plane performance culminates in a predicted ultrahigh ZT value of 3.2 at 900 K, achieved at an optimal hole density of 4 × 10¹⁹ cm⁻³. nits.ac.inresearchgate.net This value is significantly higher than the predicted in-plane ZT of 2.8 at the same temperature. nits.ac.in The high performance is robust, with the ZT value remaining above 3 even if the ratio of ionized impurity density to carrier density increases. nits.ac.in

The electrical conductivity (σ) also shows favorable characteristics in this direction. The out-of-plane electrical conductivity of GeSe is greater than its in-plane conductivity and is substantially higher than the out-of-plane conductivity in SnSe. nits.ac.in This combination of high out-of-plane electrical conductivity and extremely low thermal conductivity makes GeSe a highly promising material for thermoelectric devices designed to operate along this crystallographic axis.

Memory and Switching Devices

Nonvolatile Random Access Memory (NVRAM)

This compound is a key material in the research and development of nonvolatile random-access memory (NVRAM), specifically in the category of Resistive Random Access Memory (ReRAM). nits.ac.in NVRAM is a type of memory that can retain stored information even when not powered. nih.gov ReRAM devices function by exhibiting a reversible change in electrical resistance, switching between a high resistance state (HRS) and a low resistance state (LRS) to represent binary data. rsc.org

In GeSe-based ReRAM devices, this resistive switching enables non-volatile memory characteristics. Studies on Al/GeSe/Pt device structures, which utilize inert electrodes, have demonstrated unipolar switching behavior. nits.ac.in These devices have achieved a high on/off resistance ratio of approximately 10⁵, a critical parameter for distinguishing between memory states. nits.ac.in Furthermore, they have shown good endurance and long-term reliability, indicating their potential for practical memory applications. nits.ac.in The switching mechanism in these particular devices is attributed to the creation and recombination of vacancies within the amorphous GeSe thin film, a process modulated by Joule heating. nits.ac.in

Programmable Metallization Cells (PMCs)

This compound serves as a solid electrolyte material in Programmable Metallization Cells (PMCs), another type of non-volatile memory. PMCs, also known as conductive-bridge RAM (CBRAM), operate by the electrochemical formation and dissolution of a metallic conductive filament through a solid electrolyte, thereby switching the device's resistance.

In this context, silver-doped germanium selenide (Ag-GeSe) thin films have been investigated. Applying a voltage across the device causes Ag⁺ ions to migrate through the GeSe electrolyte, forming a conductive bridge and switching the cell to a low-resistance state. Reversing the voltage dissolves the filament, returning the cell to a high-resistance state. Research on Ag-doped GeSe devices has demonstrated a significant resistance change, spanning from approximately 1 MΩ in the high-resistance state down to hundreds of Ohms in the low-resistance state. researchgate.net While these characteristics are promising, a challenge for early GeSe-based PMCs has been their ability to withstand the high temperatures used in standard back-end-of-line manufacturing processes for CMOS integrated circuits. wikipedia.org

Ovonic Threshold Selectors (OTS) for Phase-Change Memory

This compound is widely utilized as a key material for Ovonic Threshold Selectors (OTS), which are critical components in modern high-density, three-dimensional phase-change memory (PCM) arrays. researchgate.net An OTS device acts as a selector that prevents leakage current in the crossbar memory array by remaining in a high-resistance state until a specific threshold voltage is reached, at which point it rapidly switches to a conductive state. researchgate.net

GeSe-based chalcogenide glasses are well-suited for this application. researchgate.net Research on the scalability of GeSe OTS devices shows that the threshold switching voltage decreases almost linearly as the functional layer is thinned, while being largely independent of the device's lateral size. researchgate.net This indicates that the switching behavior is triggered by the electric field, with a characteristic threshold switching field for GeSe of approximately 105 V/μm. researchgate.net These selectors exhibit the necessary performance characteristics for PCM applications, including nanosecond switching speeds. For devices with film thicknesses between 15 and 44 nm, "on" speeds of 7-8 ns and an "off" speed of 10 ns have been reported. researchgate.net The stability and performance of these devices can be further enhanced through annealing processes and by tuning the stoichiometry, with Se-rich GeSe compounds showing lower off-state leakage currents and higher thermal stability.

Reported Performance of GeSe-based OTS Devices

ParameterValueConditions/Notes
Threshold Switching Field~105 V/μmIndependent of film thickness or device size
On-Speed7 - 8 nsFor devices with 15-44 nm thick GeSe layers
Off-Speed10 nsFor devices with 15-44 nm thick GeSe layers
Selectivity (On/Off Current Ratio)> 10⁴General requirement for OTS devices

Energy Storage Systems

The demand for high-performance energy storage has spurred research into new electrode materials for batteries. This compound has emerged as a promising candidate due to its layered structure and high theoretical capacity for ion storage.

Anode Materials for Sodium and Potassium Ion Batteries

Theoretical studies based on first-principles calculations have highlighted the potential of two-dimensional this compound sheets as a high-capacity anode material for both sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs). These simulations predict that GeSe can achieve high theoretical specific capacities. researchgate.net A significant finding from these theoretical investigations is the low energy barrier of 0.10 eV for both sodium and potassium ion diffusion across the GeSe sheet, which suggests the potential for rapid charge and discharge rates. researchgate.net

Table 1: Theoretical Performance of this compound Anode for SIBs and KIBs

IonTheoretical Specific Capacity (mAh/g)Diffusion Energy Barrier (eV)
Sodium (Na+)7070.10
Potassium (K+)5300.10
Data sourced from first-principles simulation studies. researchgate.net

While these theoretical predictions are promising, experimental validation of this compound as an anode material for sodium and potassium-ion batteries is still an active area of research.

This compound Nanocrystals in Lithium-Ion Batteries

In the realm of lithium-ion batteries (LIBs), this compound nanocrystals have been investigated as a potential high-capacity anode material. Research has shown that GeSeₓ nanocrystals can deliver a high reversible capacity. One study reported a reversible capacity in the range of 400–800 mAh/g after 70 cycles.

The electrochemical reaction mechanism of GeSe with lithium ions involves a conversion reaction, where GeSe reacts with lithium to form germanium and lithium selenide (Li₂Se). This conversion process allows for the high storage capacity observed.

Table 2: Cycling Performance of this compound Nanocrystal Anode in Lithium-Ion Batteries

CyclesReversible Specific Capacity (mAh/g)
70400 - 800

Gas Sensing and Adsorption Studies

The high surface-to-volume ratio and reactive surface of two-dimensional this compound make it a compelling material for gas sensing applications. Theoretical studies using density functional theory (DFT) have explored the adsorption behavior of various gas molecules on GeSe monolayers, providing insights into its potential sensing capabilities.

These computational studies have calculated the adsorption energies of different gas molecules on the GeSe surface. A higher adsorption energy indicates a stronger interaction between the gas molecule and the GeSe, which can lead to a more significant change in the electronic properties of the material, forming the basis for a sensor's response.

Table 3: Theoretical Adsorption Energies of Gas Molecules on this compound Monolayer

Gas MoleculeAdsorption Energy (eV)
Nitrogen Dioxide (NO₂)-2.48
Ammonia (NH₃)-0.32
Water (H₂O)-0.23
Carbon Monoxide (CO)-0.19
Carbon Dioxide (CO₂)-0.18
Methane (CH₄)-0.15
Data sourced from DFT calculations.

The strong predicted adsorption energy for nitrogen dioxide (NO₂) suggests that this compound could be a highly sensitive material for detecting this toxic gas. However, experimental verification of the gas sensing performance of GeSe, including parameters like sensitivity, selectivity, and response/recovery times, is necessary to realize its practical application in gas sensors.

Nonlinear Optical Phenomena

The anisotropic crystal structure of this compound gives rise to interesting nonlinear optical properties, which are being explored for applications in photonics and optical communications.

Third-Harmonic Generation (THG) Research

Layered this compound has been shown to exhibit a strong anisotropic third-harmonic generation (THG) response. researchgate.net THG is a nonlinear optical process where three photons of the same frequency interact with a material to generate a single photon with three times the frequency. This property is highly dependent on the crystal's symmetry and orientation relative to the incident light's polarization.

The low in-plane lattice symmetry of GeSe is a key factor contributing to its strong THG response. researchgate.net Research has demonstrated that the intensity of the third-harmonic emission can be controlled by the polarization of the incoming laser beam. researchgate.net While the strong anisotropic nature of THG in GeSe has been established, further research is needed to precisely quantify the third-order nonlinear susceptibility (χ⁽³⁾), a key parameter for characterizing the efficiency of the THG process.

Birefringence and Design of Optical Elements

The structural anisotropy of orthorhombic this compound also leads to birefringence, a phenomenon where the refractive index of a material depends on the polarization and propagation direction of light. rsc.org This property is crucial for the design and fabrication of various optical elements that can manipulate the polarization of light.

The inherent birefringence in GeSe makes it a promising material for developing components such as waveplates, polarizers, and other polarization-sensitive optical devices. rsc.org Comprehensive studies of the optical properties of bulk GeSe have confirmed its strong anisotropic nature, which underpins its potential for these applications. rsc.orgrsc.org Further characterization of the precise birefringence values across different wavelengths is an ongoing area of investigation that will facilitate the design of specific optical elements.

Integration in On-Chip Photonic Circuits

This compound (GeSe) is emerging as a material of interest for on-chip photonic circuits due to its unique optical and electronic properties. While the broader field of silicon photonics has extensively utilized silicon and germanium, the specific integration of GeSe is a more recent area of investigation. Research into hybrid photonic platforms offers insights into how GeSe could be incorporated. For instance, the development of a germanium-on-zinc selenide (GOZ) platform for longwave infrared (LWIR) photonic integrated circuits showcases a pathway for integrating germanium-based compounds with other materials to harness their combined properties. spie.orgnsf.gov This approach allows for the creation of low-loss waveguides and microresonators, which are fundamental components of photonic circuits. spie.orgresearchgate.net

The potential of GeSe in photonic applications is rooted in its intrinsic characteristics. Monolayer GeSe is identified as an attractive candidate for optoelectronic applications due to its direct band gap, relatively high carrier mobility, and an onset optical absorption in the visible light range. aps.org The optical properties of GeSe, including its anisotropic optical absorption, suggest its utility in specialized photonic devices such as polarization filters. aps.org The ability to function as a polarization filter is significant for controlling the polarization of light within a photonic integrated circuit, a crucial function for many communication and sensing applications. aps.org

The successful fabrication of high-aspect-ratio waveguides and microresonators with smooth sidewalls on a GOZ platform, achieved through processes like Cl₂-based inductively coupled plasma reactive ion etching (ICP-RIE), demonstrates the feasibility of creating high-performance photonic components with germanium and selenide compounds. spie.org In such a hybrid system, propagation losses have been measured to be as low as approximately 1 cm⁻¹ for the TE mode and 1.4 cm⁻¹ for the TM mode at a wavelength of 7.8 μm, indicating the potential for efficient light transmission in on-chip applications. spie.org Although this data is for a hybrid germanium-on-zinc selenide platform, it provides a benchmark for the potential performance of GeSe-based waveguides.

The following table summarizes key optical properties of monolayer GeSe relevant to its potential integration in photonic circuits:

PropertyValue/CharacteristicSignificance for Photonic Circuits
Band Gap DirectEfficient light emission and absorption.
Optical Absorption Anisotropic, with a large difference in the first optical gaps along the x and y directions.Potential for use as a linear polarizing filter.
Exciton (B1674681) Binding Energy 0.77 eV and 0.71 eV for excitons at Γ and Y* respectively.Strong excitonic effects influencing optoelectronic device performance.

This data is based on theoretical calculations for monolayer GeS, which has similar properties to GeSe. aps.org

Further research is necessary to fully realize the integration of pure this compound into on-chip photonic circuits. However, the promising optical properties of monolayer GeSe, combined with the demonstrated fabrication techniques for similar hybrid material systems, lay a strong foundation for its future application in this field.

Photocatalytic Applications

Photocatalytic Water Decomposition

This compound has garnered significant attention as a promising material for photocatalytic water splitting to produce hydrogen, a clean and renewable energy source. nih.gov Its excellent optoelectronic properties make it a suitable candidate for thin-film solar cells and photoelectrochemical (PEC) water splitting devices. nih.gov

Theoretical studies using density functional theory have investigated the photocatalytic activity of single- and few-layer GeSe nanoflakes for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) across a pH range from 0 to 14. mdpi.com These simulations suggest that GeSe nanoflakes of varying thicknesses can be combined into nanoporous films, creating nanoscale tandem systems where flakes can act as either HER or OER photocatalysts depending on their thickness. mdpi.com

Experimental work has begun to validate these theoretical predictions. The photo(electro)catalytic activity of single- and few-layer GeSe flakes has been characterized in various aqueous solutions, from acidic to alkaline environments. mdpi.com In a proof-of-concept for water photoelectrolysis, GeSe nanoflakes have demonstrated their potential. mdpi.com

One of the challenges with many metal selenide photocatalysts is their susceptibility to self-photooxidation. researchgate.net However, strategies are being developed to mitigate this issue. For instance, in Z-scheme water splitting systems, where two different photocatalysts are combined, photogenerated holes in the metal selenide can be efficiently recombinated with electrons from an oxygen evolution photocatalyst, thus preventing the self-oxidation of the selenide and enabling stable water splitting. researchgate.net

The following table summarizes the performance of a Pt-TiO₂/CdS/GeSe photocathode for solar water splitting:

ParameterValue
Photocurrent Density (at 0 V vs. RHE) ~10.5 mA/cm²
Onset Potential (vs. RHE) ~0.45 V
Half-Cell Solar-to-Hydrogen (HC-STH) Efficiency > 1%
Photoelectrochemical Stability > 8 hours

Data from a study on GeSe nanosheet-based thin-film photocathodes. researchgate.net

The development of GeSe-based materials for photocatalytic water decomposition is an active area of research, with ongoing efforts to improve efficiency and stability.

Quantum and Low-Dimensional Physics Platforms

Twisted Bilayer Systems for Correlated Physics

Twisted bilayer systems of two-dimensional materials have emerged as a fertile ground for exploring strongly correlated physics, where electron-electron interactions dominate over the kinetic energy of electrons. The twisting of two layers of a material at a small angle creates a moiré superlattice, which can lead to the formation of flat energy bands. aps.org In these flat bands, the kinetic energy of electrons is quenched, making them highly susceptible to correlation effects. 5gtechnologyworld.com

Twisted bilayer this compound has been shown to be a particularly intriguing platform in this domain. aps.org Unlike many other moiré systems, stacking two twisted sheets of GeSe can give rise to an effective one-dimensional system. aps.org This provides a unique opportunity to study the collective nature of excitations in one dimension. aps.org

First-principles calculations have demonstrated that 90° twisted GeSe moiré superlattices can be used to engineer 2D square lattice Hubbard models. researchgate.net The lowest conduction flat band in these systems can be described by a square lattice Hubbard model, with parameters that are tunable by varying the host materials, the number of layers, and the application of external electric fields. researchgate.net For example, twisted double bilayer GeSe can realize a square lattice Hubbard model with strong frustration, which could potentially host unconventional superconductivity. researchgate.net

The bandwidth of the flat minibands in these twisted multilayer GeSe structures can be remarkably small, on the order of a few meV. researchgate.net The table below shows the calculated bandwidths for different twisted multilayer GeSe configurations.

Twisted Multilayer GeSe ConfigurationMoiré Flat Bandwidth
Monolayer on pristine bilayer (I-II)4 meV
Monolayer on pristine trilayer (I-III)7 meV
Bilayer on bilayer (II-II)1.4 meV

Data from first-principles calculations of 90° twisted Ge/SnX moiré superlattices. researchgate.net

The emergence of these flat bands establishes twisted bilayer GeSe as a promising platform for investigating the physics of strongly correlated low-dimensional systems. aps.org

Investigations of Crossover from Two to One Dimension

The unique electronic structure of twisted bilayer this compound offers a controllable platform to study the crossover from two-dimensional (2D) to one-dimensional (1D) physics. aps.org By varying the twist angle between the two GeSe layers, the degree of one-dimensionality in the system can be tuned. nsf.govaps.org This provides an exceptional opportunity to scrutinize the evolution of physical properties as the system transitions between these two distinct dimensional regimes. aps.org

The emergence of one-dimensional flat bands in twisted bilayer GeSe is a key feature that enables these investigations. nsf.gov The band is flattened more significantly in one direction compared to the perpendicular direction, leading to the 1D character. nsf.gov Due to the relatively large effective mass of the charge carriers in monolayer GeSe, these flat bands with bandwidths of only a few meV can appear at relatively large twist angles. nsf.gov This experimental accessibility makes it a more convenient system for studying dimensional crossover compared to some other twisted bilayer platforms. nsf.gov

This tunability allows for the exploration of fundamental concepts in low-dimensional physics, such as Tomonaga-Luttinger liquid theory, which describes the universal properties of 1D quantum systems and predicts novel phenomena like spin-charge separation. nsf.gov The ability to realize a 1D system within a highly tunable van der Waals heterostructure like twisted bilayer GeSe presents an excellent opportunity to study these intriguing phenomena in a controlled manner. nsf.gov

Development of Specific this compound Forms for Applications

The properties and potential applications of this compound are highly dependent on its morphology and crystal structure. Consequently, significant research efforts have been directed towards the controlled synthesis of specific forms of GeSe, such as nanosheets, nanowires, nanobelts, and nanoflowers.

A simple one-step "wet" chemistry approach has been developed to selectively prepare GeS nanosheets and nanowires, a method that could be adapted for GeSe. spie.org This method involves the reaction of a germanium dichloride-dioxane complex with a chalcogen source in the presence of a capping agent like oleylamine. spie.org By modifying the reaction temperature and duration, it is possible to control whether nanosheets or nanowires are formed. spie.org For instance, nanosheets may form at a lower temperature over several hours, while at a higher temperature, the sheets can roll up into nanowires, a process driven by the surface tension between the sheet and the capping agent molecules. spie.org

Chemical vapor deposition (CVD) is another powerful technique for the synthesis of controlled GeSe nanostructures. High-quality, single-crystalline ultrathin 2D GeSe flakes with thicknesses down to 5 nm have been synthesized using a salt-assisted CVD method. This method allows for the growth of rectangular flakes that are preferentially oriented along the nih.gov crystal direction.

Colloidal synthesis methods have also been employed to produce monodispersed GeSe nanoparticles and GeSe₂ nanoflowers. In these methods, the choice of reducing agent, such as borane (B79455) tert-butylamine (B42293) complex (TBAB), plays a crucial role in determining the resulting Ge-Se crystal phase. By carefully controlling the amount of the reducing agent, it is even possible to obtain a coexistence of GeSe and GeSe₂ phases.

The following table summarizes some of the methods used for the synthesis of specific forms of this compound and related compounds:

Synthesis MethodSpecific FormKey Control Parameters
"Wet" Chemistry Nanosheets, NanowiresReaction temperature, heating duration
Salt-Assisted Chemical Vapor Deposition (CVD) Ultrathin 2D FlakesSalt promoter, growth temperature, precursor flow rates
Colloidal Synthesis Nanoparticles, NanoflowersReducing agent concentration, temperature

The development of these controlled synthesis techniques is crucial for fabricating GeSe-based devices with optimized performance for a variety of applications, from optoelectronics to energy conversion.

Monolayer and Few-Layer this compound in Devices

Monolayer and few-layer this compound, often prepared through mechanical or liquid exfoliation from bulk crystals, are promising candidates for various electronic and optoelectronic applications. samaterials.comossila.com Belonging to the Group IV layered metal mono-chalcogenides, GeSe has a puckered layer structure similar to black phosphorus but offers greater stability and resistance to oxidation. ossila.com This enhanced stability is a significant advantage for the reliability of devices operating under ambient conditions. ossila.com

A key feature of GeSe is its status as the only Group IV mono-chalcogenide with a direct bandgap, with values in the range of 1.1–1.2 eV that align well with the solar spectrum. ossila.com This, combined with a high absorption coefficient of approximately 10⁵ cm⁻¹ in the visible range and a notable hole mobility of 128.6 cm² V⁻¹ s⁻¹, makes it highly suitable for photovoltaic and photodetection applications. ossila.com

Theoretical research into the ultimate scaling of GeSe-based devices has yielded promising results. First-principles quantum transport simulations of monolayer GeSe Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) with gate lengths scaled down to sub-5 nm have been explored. nih.gov These studies indicate that p-type devices oriented in the zigzag crystallographic direction exhibit superior performance. nih.govresearchgate.net Remarkably, even at a 1 nm gate length, the on-state current of these p-type zigzag-directed devices is predicted to meet the high-performance (HP) requirements set by the International Technology Roadmap for Semiconductors (ITRS). nih.govresearchgate.net This suggests that monolayer GeSe is a strong candidate for future high-performance, stable, and ultra-scaled transistors. nih.gov

The applications for thin-film GeSe are diverse, spanning photovoltaics, phototransistors, and thermoelectrics. ossila.com Its anisotropic physical properties are particularly beneficial for manufacturing photodetectors and lasers in the near-infrared range. ossila.com

Table 1: Properties and Projected Performance of Monolayer GeSe Devices
Device TypeKey PropertyReported/Projected ValuePotential Application
MOSFETGate Length ScalingSub-5 nm (theoretically viable down to 1 nm) nih.govresearchgate.netHigh-Performance Logic Devices
MOSFET (p-type, zigzag)On-State CurrentMeets ITRS HP requirements at 1 nm gate length nih.govresearchgate.netNext-Generation Computing
PhotodetectorHole Mobility~128.6 cm² V⁻¹ s⁻¹ ossila.comHigh-Speed Light Detection
Photovoltaic CellBandgap1.1 - 1.2 eV (Direct) ossila.comThin-Film Solar Cells samaterials.com
General OptoelectronicsEnvironmental StabilityMore stable than black phosphorus ossila.comDurable Optoelectronic Components

This compound Nanomaterials in Advanced Technologies

Beyond two-dimensional sheets, this compound can be synthesized into various nanostructures, including nanosheets, nanoparticles, nanobelts, nanoribbons, and nanocrystals, each with unique properties suited for advanced technologies. ossila.comresearchgate.netresearchgate.net These nanomaterials are often prepared using liquid-phase or chemical exfoliation from GeSe powder or through colloidal synthesis methods. samaterials.comossila.comresearchgate.net

Energy Storage: GeSe nanocrystals have demonstrated significant potential as alternative anode materials for high-capacity lithium-ion batteries. acs.org In studies, GeSeₓ nanocrystals achieved excellent reversible capacities of 400–800 (mA h)/g after 70 cycles, which approaches the theoretical capacity for lithium storage. acs.org The structural robustness and isotropic lithiation kinetics of GeSe make it an attractive material for energy storage devices. ossila.com

Optoelectronics and Photodetection: One-dimensional GeSe nanostructures, such as nanobelts and nanoribbons, are considered fundamental building blocks for nanostructured electronic devices. researchgate.netresearchgate.net Photodetectors based on a single GeSe micro-belt have shown a broadband response with exceptionally high responsivity (5562 A/W at 532 nm and 1546 A/W at 980 nm) and high detectivity, making them highly suitable for efficient photodetectors, especially in the near-infrared (NIR) region. researchgate.net Furthermore, the creation of GeSe–GeSe₂ core–shell heterostructures from nanoribbons has been shown to enhance luminescence intensity, pointing towards improved performance in optoelectronic and photovoltaic applications due to surface passivation. acs.org

Other Applications: The narrow indirect band gap of approximately 1.1 eV observed in GeSe nanobelts makes them suitable for applications in thermoelectrics. researchgate.net The selective fabrication of GeSe nanosheets and nanobelts via facile solution-based approaches opens up scalable production for these advanced applications. researchgate.net

Table 2: Applications of this compound Nanomaterials
Nanomaterial FormSynthesis MethodKey Finding/Performance MetricTechnology Area
NanocrystalsGas-phase laser photolysis acs.orgReversible capacity: 400-800 mAh/g after 70 cycles acs.orgLithium-Ion Batteries
Micro-beltsSolution-based synthesis researchgate.netPhotoresponsivity: 5562 A/W @ 532 nm researchgate.netHigh-Performance Photodetectors
NanobeltsColloidal synthesis researchgate.netIndirect bandgap of ~1.1 eV researchgate.netThermoelectrics, Nanoelectronics
Nanoribbons (Core-Shell)Vapor-Liquid-Solid Growth acs.orgEnhanced luminescence in GeSe-GeSe₂ heterostructures acs.orgOptoelectronics, Photovoltaics
Nanosheets/NanoparticlesLiquid chemical exfoliation samaterials.comossila.comSuitable for various electronic/optoelectronic devices samaterials.comGeneral Nanoelectronics

Environmental Stability and Degradation Research

Oxidation Phenomena

Contrary to some early reports that suggested Germanium(II) selenide (B1212193) possessed exceptional stability in ambient conditions, recent investigations have demonstrated its susceptibility to oxidation. researchgate.netrsc.org This oxidation is a surface-level phenomenon that affects both bulk crystals and atomically thin flakes. researchgate.netrsc.org

The oxidation of Germanium(II) selenide involves the chemisorption of oxygen on its surface. While theoretical models initially predicted a high activation energy for the chemisorption of O₂, suggesting significant oxidation resistance, experimental evidence has provided a more nuanced understanding. rsc.orgamericanelements.com Photoemission spectra of GeSe exposed to air reveal a peak at a binding energy of 32.9 eV, which is characteristic of a Ge-O bond state, confirming the partial oxidation of the surface. acs.org This surface oxidation leads to changes in the material's electronic properties; for instance, it causes a decrease in the bandgap of stoichiometric GeSe. researchgate.netrsc.org

A primary result of surface oxidation is the formation of a self-assembled, sub-nanometric germanium-oxide skin on the GeSe surface. researchgate.netrsc.org This thin oxide layer is not merely a degradation product but plays a crucial role in the material's functional properties, particularly in photocatalysis. researchgate.netrsc.org In such applications, the underlying this compound acts as the source of electron-hole pairs, while the germanium-oxide skin provides the catalytically active sites for chemical reactions. researchgate.netrsc.org

Ambient Stability Investigations

The ambient stability of this compound has been a subject of conflicting reports. Several studies have highlighted its superior chemical and environmental stability compared to analogous materials like black phosphorus, which is known for its rapid degradation in air. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net This perceived robustness was a key attribute for its potential use in unencapsulated devices. rsc.org

However, research employing more surface-sensitive analytical methods has revised this view, showing that the surface of GeSe is indeed prone to oxidation under ambient conditions. researchgate.netrsc.org Despite this surface reactivity, exfoliated few-layer GeSe sheets have been reported to exhibit strong resistance to degradation in ambient environments, suggesting that the bulk of the material remains stable. nih.gov

The following table, derived from density functional theory (DFT) calculations, summarizes the calculated reaction enthalpies for the interaction of various gases with different forms of this compound, providing insight into its chemical stability. A negative value indicates a favorable reaction.

GeSe FormGasPhysisorptionDissociative AdsorptionDecomposition
Bulk Crystal (100) SurfaceO₂-18.45-6.95-112.79
H₂O+23.61+55.31+119.83
CO+2.18+21.53
Monolayer GeSeO₂+152.98+164.48
H₂O+151.35+183.05+154.97
CO+154.21+173.56
rsc.org

Thermal and Humidity Stability Studies

This compound is generally considered to possess excellent thermal stability. researchgate.net Studies on its high-temperature behavior show that it undergoes a phase transition from its standard orthorhombic crystal structure to a cubic, NaCl-type structure at 651 °C (924.15 K). nasa.gov The material remains stable in this cubic form up to its melting point of approximately 670 °C (943.15 K). nasa.gov

PropertyTemperatureNotes
Phase Transition651 ± 5 °CTransition from orthorhombic to cubic (NaCl-type) structure. nasa.gov
Melting Point670 ± 5 °CThe material remains stable up to this temperature. nasa.gov

Regarding its stability in the presence of moisture, theoretical calculations suggest that GeSe is stable in water. researchgate.net The calculated differential enthalpy for water intercalation is positive (+119.83 kJ/H₂O), indicating that the process is energetically unfavorable. researchgate.net This suggests that GeSe should not readily intercalate water in humid environments. researchgate.net However, it is important to note that other related germanium compounds, such as Germanium Nitride (Ge₃N₄), have been shown to be sensitive to humidity, readily reacting with hydroxyl groups to convert into Germanium Oxide (GeO₂). osaka-u.ac.jposti.gov This highlights the need for further experimental investigation into the long-term effects of humidity on this compound.

Q & A

Q. What are the primary synthesis methods for GeSe thin films, and how do they influence material properties?

GeSe thin films can be synthesized via atomic layer deposition (ALD) using precursors like (Et₃Si)₂Se and metal halides, which enable precise control over film thickness and conformality . Mechanical or liquid exfoliation of bulk GeSe crystals is another method to produce few-layer nanosheets, critical for studying layer-dependent electronic properties . For high-purity applications, laser thinning of GeSe on SiO₂/Si substrates allows isolation of monolayers with minimal contamination .

Q. Which characterization techniques are essential for validating GeSe structural and electronic properties?

X-ray diffraction (XRD) is critical for identifying crystalline phases (e.g., α-GeSe vs. β-GeSe) under varying pressures . Photoluminescence (PL) spectroscopy reveals layer-dependent bandgap transitions, with indirect-to-direct transitions observed at ~3 layers . Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) validate morphology and stoichiometry, while Seebeck coefficient measurements quantify thermoelectric performance in alloy systems (e.g., GeSe-GeTe) .

Q. How do computational methods like DFT elucidate GeSe’s electronic structure?

Density functional theory (DFT) with generalized gradient approximation (GGA) accurately predicts GeSe’s anisotropic band structure and optical properties, addressing limitations of local density approximation (LDA) in describing electron correlation . Spin-orbit coupling must be included to resolve subtle shifts in valence bands, which are critical for interpreting core-level spectra and photoluminescence data .

Advanced Research Questions

Q. How do high-pressure conditions induce phase transitions in GeSe, and what methodologies detect these changes?

High-pressure phases (e.g., β-GeSe) are identified using diamond anvil cell experiments combined with synchrotron XRD, revealing structural rearrangements at >10 GPa . Computational modeling (e.g., metadynamics simulations) predicts intermediate phases (γ-GeSe, δ-GeSe) with distinct electrical properties, validated via resistivity measurements under pressure .

Q. What experimental designs address the anisotropic optical and electronic behavior of GeSe monolayers?

Polarized Raman spectroscopy and angle-resolved photoluminescence map anisotropy in GeSe’s zigzag vs. armchair directions . Device fabrication with electrodes aligned along crystallographic axes enables measurement of directional conductivity and photoresponse, revealing 3.3× higher photosensitivity in monolayers compared to bulk .

Q. How can thermoelectric performance in GeSe-based alloys be optimized?

Co-sputtering GeSe with GeTe creates alloys with tunable carrier concentrations. Mid-infrared reflectivity and Hall effect measurements correlate lattice strain with enhanced Seebeck coefficients, while minimizing thermal conductivity via nanostructuring .

Q. What methodologies resolve discrepancies between computational and experimental bandgap values in GeSe?

Hybrid functionals (e.g., HSE06) improve bandgap accuracy over standard GGA, bridging gaps between DFT predictions (~1.08 eV) and experimental optical absorption thresholds . Cross-validation with spectroscopic ellipsometry and photocurrent spectroscopy ensures consistency .

Q. How do layer thickness and defects influence GeSe’s photoresponse dynamics?

Time-resolved photoluminescence and transient absorption spectroscopy quantify carrier lifetimes, showing faster recombination in monolayers due to reduced defect density. Fabricating field-effect transistors (FETs) with exfoliated flakes reveals trap states at layer edges, mitigated via encapsulation with hexagonal boron nitride .

Q. What strategies validate phase purity in ALD-grown GeSe films for device integration?

In-situ quartz crystal microbalance (QCM) monitoring during ALD ensures stoichiometric growth. Post-deposition X-ray photoelectron spectroscopy (XPS) detects trace oxides, while cross-sectional TEM confirms conformality on high-aspect-ratio substrates .

Q. How can researchers reconcile contradictory data on GeSe’s toxicity and handling protocols?

While acute toxicity data are limited, safety protocols should follow LD50 estimates (500–5000 mg/kg for ingestion) and use gloveboxes for synthesis to prevent inhalation of nanoparticles . Chronic exposure studies using in vitro models (e.g., lung epithelial cells) are recommended for comprehensive risk assessment .

Q. Methodological Recommendations

  • For phase transitions : Combine high-pressure XRD with ab initio molecular dynamics to capture kinetic barriers .
  • For anisotropic studies : Align device architectures with crystallographic axes and use polarized light sources .
  • For computational validation : Benchmark DFT results against experimental core-level spectra and optical constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.